molecular formula C10H14ClN B1279942 1-Cyclopropyl-1-phenylmethanamine hydrochloride CAS No. 39959-72-3

1-Cyclopropyl-1-phenylmethanamine hydrochloride

Cat. No.: B1279942
CAS No.: 39959-72-3
M. Wt: 183.68 g/mol
InChI Key: QTUNRTDRPMOQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNRTDRPMOQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484005
Record name 1-cyclopropyl-1-phenylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-72-3
Record name Benzenemethanamine, α-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyclopropyl-1-phenylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Cyclopropyl-1-phenylmethanamine hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating available data on its chemical identity, physical characteristics, and predicted properties. The guide includes a compilation of quantitative data, outlines general experimental protocols for determining key parameters such as pKa and solubility, and presents a representative synthesis workflow.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₄ClN.[1][2] It is the hydrochloride salt of the primary amine 1-Cyclopropyl-1-phenylmethanamine. The presence of a chiral center at the carbon atom attached to the phenyl, cyclopropyl, and amino groups means that this compound can exist as different stereoisomers. Several CAS numbers have been identified, which may correspond to the racemic mixture or specific enantiomers of the compound. It is crucial for researchers to note the specific form of the compound being used in their studies.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1]
CAS Number (Racemic) 39959-72-3[1]
CAS Number ((R)-enantiomer) 1416450-04-8[3]
CAS Number (Free Base) 23459-38-3[4][5]
Predicted pKa (Free Base) 9.29 ± 0.10Chemicalize
Predicted XLogP3 2.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 183.0814771 g/mol [3]
Monoisotopic Mass 183.0814771 g/mol [3]
Topological Polar Surface Area 26 Ų[3]
Heavy Atom Count 12PubChem
Complexity 123[3][5]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For an amine hydrochloride, the pKa of the conjugate acid is determined.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 1-10 mM).

  • Titration: The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized. The inflection point of the curve corresponds to the equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects the bioavailability of a drug. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance. Stability studies are typically conducted under various environmental conditions as per ICH guidelines.

Methodology:

  • Long-Term Stability: Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., 25°C/60% RH) for an extended period (e.g., 12 months or longer).

  • Accelerated Stability: To predict long-term stability in a shorter timeframe, samples are subjected to elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).

  • Forced Degradation (Stress Testing): The intrinsic stability of the molecule is assessed by exposing it to harsh conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

  • Analysis: At specified time points, the samples are analyzed for purity, degradation products, and any changes in physical appearance using stability-indicating analytical methods (e.g., HPLC).

Synthesis Workflow

The following diagram illustrates a representative synthetic route to this compound. This is a generalized scheme, and specific reaction conditions and reagents may vary.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Reduction and Salt Formation cluster_3 Final Product Phenylacetonitrile Phenylacetonitrile Grignard_Reaction Grignard Reaction Phenylacetonitrile->Grignard_Reaction Cyclopropylmagnesium_bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium_bromide->Grignard_Reaction Imine_Intermediate Imine Intermediate Grignard_Reaction->Imine_Intermediate Forms Reduction Reduction Imine_Intermediate->Reduction Free_Base 1-Cyclopropyl-1- phenylmethanamine (Free Base) Reduction->Free_Base Yields Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product 1-Cyclopropyl-1-phenylmethanamine hydrochloride Salt_Formation->Final_Product Produces

Caption: A representative synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or significant biological activities of this compound. Its primary role appears to be as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Further investigation is required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and development. This guide has summarized its known chemical and physical properties, provided standardized protocols for the experimental determination of its basic characteristics, and outlined a common synthetic pathway. While experimental data on properties such as pKa, solubility, and stability are currently limited, the provided methodologies offer a framework for researchers to generate this crucial information. As with any chemical compound intended for research, particularly in a pharmaceutical context, it is imperative to fully characterize the specific batch being used to ensure the reliability and reproducibility of experimental results.

References

An In-depth Technical Guide to the Physicochemical Characteristics of α-Cyclopropylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical characteristics of α-cyclopropylbenzylamine hydrochloride (CAS No: 39959-72-3). Due to the limited availability of specific experimental data for this compound in public literature, this guide presents established methodologies and typical data ranges for analogous amine hydrochlorides. The protocols detailed herein are intended to enable researchers to determine these properties experimentally.

Compound Profile

α-Cyclopropylbenzylamine hydrochloride is the salt form of the primary amine α-cyclopropylbenzylamine. The presence of a chiral center at the α-carbon, a phenyl ring, and a cyclopropyl group imparts specific steric and electronic properties that are of interest in medicinal chemistry and drug development. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

Physicochemical Data Summary

The quantitative data for α-cyclopropylbenzylamine HCl are summarized below. Where specific experimental values are not publicly available, typical ranges for similar aromatic amines are provided for reference.

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₃N·HCl[1]
Molecular Weight 183.68 g/mol [1]
Appearance Pale yellow solid[1]
Purity ≥98%[1]
Melting Point (°C) Not available.The melting point of a pure crystalline solid is a sharp, characteristic value. Impurities typically lower and broaden the melting point range.
pKa Not available.Expected to be in the typical range for primary amines (~9-11)[2]. This value is critical for understanding ionization state at physiological pH.
Aqueous Solubility Not available.Amine hydrochloride salts are generally more water-soluble than their corresponding free bases. Solubility is pH-dependent.
Spectral Data Not available.Includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These are crucial for structural confirmation and purity assessment.

Core Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

This protocol is a standard pharmacopeial method for determining the melting range of a solid substance.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)[5]

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry α-cyclopropylbenzylamine HCl powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[6]

  • Capillary Loading: Invert a capillary tube and press the open end into the powder until a small amount of sample enters the tube. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2.5-3.5 mm height is achieved.[3]

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[6]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary and heat at a slow, controlled rate (1-2 °C/min) starting about 5-10°C below the expected melting point.[3]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset point).

    • Record the temperature at which the entire sample has completely melted (clear point).

    • The recorded melting range is the interval between the onset and clear points.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).

This method determines the equilibrium solubility of a compound in a specific solvent system, which is fundamental for Biopharmaceutics Classification System (BCS) categorization.[7]

Apparatus:

  • Shake-flask apparatus or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge and/or syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[8][9]

  • Sample Preparation: Add an excess amount of α-cyclopropylbenzylamine HCl to a vial containing a known volume of the selected buffer (e.g., 10 mL). The excess solid should be clearly visible to ensure saturation.[7]

  • Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate at a constant speed (e.g., 100 rpm) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[7][9] Preliminary studies may be needed to determine the time required to reach equilibrium.[9]

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

  • Phase Separation: Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration to prevent continued dissolution or precipitation.[8]

  • Quantification: Dilute the clear filtrate or supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: The solubility is reported in mg/mL. The experiment should be performed in triplicate for each pH condition.[8]

Potentiometric titration is a highly accurate and common method for determining the dissociation constant (pKa) of ionizable compounds.[2][10]

Apparatus:

  • pH meter with a calibrated electrode

  • Stir plate and magnetic stir bar

  • Burette (manual or automated)

  • Beaker or titration vessel

Procedure:

  • Sample Preparation: Accurately weigh a known amount of α-cyclopropylbenzylamine HCl and dissolve it in a known volume of deionized water or a solution of constant ionic strength.

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[2]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the amine has been neutralized.[2] The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental composition and to study fragmentation patterns for structural elucidation.

  • Methodology: A dilute solution of the sample is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are common for polar molecules like amine salts.[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps confirm the molecular formula.[12] Tandem MS (MS/MS) experiments involve fragmenting the parent ion to obtain structural information.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).[14][15] The solution is placed in an NMR tube and analyzed. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the molecule's structure.

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: The sample (as a solid or in a solution) is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of different chemical bonds. For α-cyclopropylbenzylamine HCl, characteristic peaks for N-H bonds (in the ammonium salt), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic) would be expected.

Visualizations

G α-Cyclopropylbenzylamine HCl Structure and Equilibrium cluster_structure Chemical Structure cluster_equilibrium Acid-Base Equilibrium structure_node FreeBase α-Cyclopropylbenzylamine (Free Base) HCl_Salt α-Cyclopropylbenzylamine HCl (Salt Form) FreeBase->HCl_Salt + HCl HCl_Salt->FreeBase - HCl / + Base

Caption: Structure of α-cyclopropylbenzylamine and its acid-base equilibrium.

G Workflow for pKa Determination by Potentiometric Titration prep 1. Sample Preparation Dissolve known mass of amine HCl in water setup 2. Titration Setup Calibrate and immerse pH electrode prep->setup titrate 3. Titration Add standardized NaOH titrant in increments setup->titrate record 4. Data Recording Record pH vs. Volume of titrant added titrate->record plot 5. Data Plotting Generate titration curve (pH vs. Volume) record->plot analyze 6. Analysis Identify half-equivalence point plot->analyze result Result: pKa = pH at half-equivalence point analyze->result

Caption: Workflow for pKa determination by potentiometric titration.

References

Technical Guide: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride (CAS No. 39959-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Cyclopropyl-1-phenylmethanamine hydrochloride, also known as α-Cyclopropylbenzylamine hydrochloride, is an organic building block with potential applications in medicinal chemistry and drug discovery.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 39959-72-3[1][2]
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1][3]
Synonyms [Cyclopropyl(phenyl)methyl]amine Hydrochloride; α-Cyclopropylbenzenemethanamine Hydrochloride; α-Cyclopropylbenzylamine Hydrochloride[1]
Purity Typically ≥96-98%[1][2]
Appearance Pale yellow solid[4]

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published, a scalable synthesis for the structurally similar compound (1-cyclopropyl)cyclopropylamine hydrochloride has been described.[5][6] This process involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, followed by deprotection with hydrogen chloride.[5][6] Another patented method describes the synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride from cyclopropyl nitrile.[7] These methodologies may serve as a valuable reference for the custom synthesis of this compound.

A generalized synthetic approach could be conceptualized as a multi-step process, likely starting from commercially available precursors.

G A Starting Materials (e.g., Phenylacetonitrile, Cyclopropyl Grignard Reagent) B Intermediate Formation (Addition Reaction) A->B Step 1 C Reduction of Nitrile B->C Step 2 D Salt Formation (with HCl) C->D Step 3 E Purification D->E Step 4 F Final Product: 1-Cyclopropyl-1-phenylmethanamine HCl E->F Step 5

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action: An Area for Future Research

As of the date of this guide, there is a notable absence of published literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery.

Based on the structural similarity to other cyclopropylamine derivatives, such as 1-Benzylcyclopropylamine which has been identified as a monoamine oxidase (MAO) inactivator, a potential area of investigation for this compound could be its interaction with monoamine transporters or enzymes.[8] However, this remains speculative without direct experimental evidence.

Proposed Experimental Workflow for Pharmacological Characterization

For researchers and drug development professionals interested in exploring the potential of this compound, the following experimental workflow is proposed. This structured approach aims to systematically characterize its biological activity and establish a foundational dataset.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation and Dose-Response cluster_2 Phase 3: In Vivo Characterization A Receptor Binding Assays (e.g., GPCRs, Ion Channels) D IC50/EC50 Determination A->D B Enzyme Inhibition Assays (e.g., MAO, Kinases) B->D C Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) C->D E Selectivity Profiling D->E F Pharmacokinetic Studies (ADME) E->F G Preliminary Efficacy Models F->G H Toxicology Assessment G->H

References

molecular structure of 1-Cyclopropyl-1-phenylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound belonging to the class of benzylamines, characterized by the presence of a cyclopropyl group attached to the benzylic carbon. As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides a comprehensive technical overview of its molecular structure, properties, plausible synthetic routes, and characterization methods.

Molecular Structure and Chemical Properties

The molecular structure consists of a central methane carbon atom bonded to a cyclopropyl ring, a phenyl ring, an amino group, and a hydrogen atom. The hydrochloride salt is formed by the protonation of the primary amine group.

Caption: 2D structure of this compound.

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1][2]
IUPAC Name cyclopropyl(phenyl)methanamine;hydrochloride[1]
Synonyms α-Cyclopropylbenzylamine Hydrochloride, α-Cyclopropylbenzenemethanamine Hydrochloride[2]
CAS Number 39959-72-3 (racemate), 1416450-04-8 ((R)-isomer)[1][2][3]
Canonical SMILES C1CC1C(C2=CC=CC=C2)N.Cl[1]
Purity Typically ≥96-98%[2][3]
Predicted pKa 9.29 ± 0.10 (for the free base)[4]
Predicted Boiling Point 103-115 °C (for the free base)[4]

Synthesis and Experimental Protocols

A common synthetic route to amine hydrochlorides involves the synthesis of the free amine followed by its reaction with hydrochloric acid. While specific, scalable synthesis protocols for 1-Cyclopropyl-1-phenylmethanamine are proprietary or not widely published, a plausible general approach can be inferred from related syntheses. A key final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.

synthesis_workflow start Starting Materials (e.g., Cyclopropyl nitrile, Phenyl Grignard) reaction Synthesis of Free Amine (e.g., Grignard reaction, reduction) start->reaction purification Purification of Free Amine (e.g., Distillation, Chromatography) reaction->purification salt_formation Salt Formation with HCl purification->salt_formation isolation Isolation and Drying salt_formation->isolation final_product 1-Cyclopropyl-1-phenylmethanamine HCl isolation->final_product

Caption: Generalized workflow for the synthesis of amine hydrochloride salts.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the general procedure for converting a free amine, such as 1-Cyclopropyl-1-phenylmethanamine, into its hydrochloride salt. This method is adapted from procedures for similar compounds.[5][6][7]

Materials:

  • 1-Cyclopropyl-1-phenylmethanamine (free base)

  • Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous hydrogen chloride

  • Glass reaction vessel with magnetic stirrer

  • Drying apparatus (e.g., vacuum desiccator over P₄O₁₀)

Procedure:

  • Dissolution: Dissolve the purified 1-Cyclopropyl-1-phenylmethanamine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in the reaction vessel.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

  • Acidification: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid solution in diethyl ether dropwise. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.[7]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring at 0 °C for 1-4 hours to ensure complete precipitation.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the final product, this compound, under vacuum in a desiccator containing a drying agent like phosphorus pentoxide (P₄O₁₀) to yield a stable, crystalline powder.[6]

Spectroscopic Characterization

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm. Benzylic Proton (CH): A signal between δ 3.5-4.5 ppm. Amine Protons (NH₃⁺): A broad singlet, typically downfield. Cyclopropyl Protons (CH, CH₂): Complex multiplets in the upfield region, typically δ 0.4-1.5 ppm.
¹³C NMR Aromatic Carbons: Multiple signals between δ 125-140 ppm. Benzylic Carbon: A signal around δ 50-65 ppm. Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm.
IR Spectroscopy N-H Stretch (Ammonium): A broad absorption band in the region of 2400-3200 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[8]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts (δ) and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

Safety and Handling

Based on data for the free base and related compounds, this compound should be handled with care. The GHS hazard classifications for the parent amine suggest potential toxicity.[1][9]

Hazard Class Hazard Statement
Acute Toxicity, Oral H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with potential applications in pharmaceutical research. This guide has provided a detailed overview of its structure, properties, a plausible synthetic pathway, and standard characterization protocols. The data and methodologies presented herein serve as a foundational resource for professionals engaged in the synthesis, analysis, and development of novel chemical compounds.

References

Spectroscopic and Synthetic Profile of α-Cyclopropylbenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of α-cyclopropylbenzylamine hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this document compiles predicted spectroscopic values and data from closely related structural analogs to offer a robust analytical profile. A detailed, plausible synthetic protocol is presented, alongside an exploration of the compound's likely mechanism of action as a monoamine oxidase inhibitor, visualized through a signaling pathway diagram. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents incorporating the cyclopropylamine moiety.

Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for α-cyclopropylbenzylamine hydrochloride. The predicted values are generated using established computational models and data from analogous compounds are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for α-Cyclopropylbenzylamine Hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~8.5 - 9.5Broad Singlet3H-NH₃⁺Chemical shift is highly dependent on solvent and concentration.
~7.3 - 7.5Multiplet5HAromatic C-HProtons of the phenyl group.
~4.0 - 4.2Doublet1Hα-C-HBenzylic proton, coupled to the cyclopropyl methine proton.
~1.2 - 1.4Multiplet1HCyclopropyl C-HMethine proton of the cyclopropyl group.
~0.4 - 0.8Multiplet4HCyclopropyl C-HMethylene protons of the cyclopropyl group.

Note: Predictions are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for α-Cyclopropylbenzylamine Hydrochloride

Chemical Shift (ppm)AssignmentNotes
~135 - 140Aromatic CQuaternary carbon of the phenyl group.
~128 - 130Aromatic C-HCarbons of the phenyl group.
~60 - 65α-CBenzylic carbon attached to the amino group.
~10 - 15Cyclopropyl C-HMethine carbon of the cyclopropyl group.
~5 - 10Cyclopropyl C-H₂Methylene carbons of the cyclopropyl group.

Note: Predicted values are derived from computational software and comparison with related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of α-cyclopropylbenzylamine hydrochloride is expected to show characteristic peaks for the ammonium group, the aromatic ring, and the cyclopropyl group.

Table 3: Characteristic IR Absorption Bands for α-Cyclopropylbenzylamine Hydrochloride

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000 - 3200N-H StretchAmmonium (-NH₃⁺)
~3030C-H StretchAromatic
~3000C-H StretchCyclopropyl
~1600, 1495, 1450C=C StretchAromatic Ring
~1500 - 1600N-H BendAmmonium (-NH₃⁺)
~1020C-N StretchAmine
~1000Ring "breathing"Cyclopropyl

Note: These are expected ranges and the exact peak positions and intensities may vary.

Mass Spectrometry (MS)

The mass spectrum of the free base, α-cyclopropylbenzylamine, is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for α-Cyclopropylbenzylamine (Free Base)

m/zIonDescription
147[M]⁺Molecular Ion
132[M-CH₃]⁺Loss of a methyl radical from the cyclopropyl ring (rearrangement)
104[C₈H₈]⁺Tropylium ion (rearrangement)
91[C₇H₇]⁺Benzyl cation (from cleavage of the C-C bond)

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

Synthesis of α-Cyclopropylbenzylamine Hydrochloride

This protocol describes a plausible synthetic route to α-cyclopropylbenzylamine hydrochloride via reductive amination of phenyl cyclopropyl ketone.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

  • To a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Add benzene (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture carefully onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield phenyl cyclopropyl ketone.

Step 2: Reductive Amination to form α-Cyclopropylbenzylamine

  • Dissolve phenyl cyclopropyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M sodium hydroxide to pH >10 and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain α-cyclopropylbenzylamine.

Step 3: Formation of α-Cyclopropylbenzylamine Hydrochloride

  • Dissolve the crude α-cyclopropylbenzylamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield α-cyclopropylbenzylamine hydrochloride.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Cyclopropanecarbonyl Chloride + Benzene Cyclopropanecarbonyl Chloride + Benzene Phenyl Cyclopropyl Ketone Phenyl Cyclopropyl Ketone Cyclopropanecarbonyl Chloride + Benzene->Phenyl Cyclopropyl Ketone AlCl3, DCM α-Cyclopropylbenzylamine α-Cyclopropylbenzylamine Phenyl Cyclopropyl Ketone->α-Cyclopropylbenzylamine NH4OAc, NaBH3CN, MeOH α-Cyclopropylbenzylamine HCl α-Cyclopropylbenzylamine HCl α-Cyclopropylbenzylamine->α-Cyclopropylbenzylamine HCl HCl in Et2O

Caption: Synthetic workflow for α-cyclopropylbenzylamine hydrochloride.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples should be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectra can be acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Biological Context: Mechanism of Action

Cyclopropylamine derivatives are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO), particularly MAO-B.[1][2][] These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a key therapeutic strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.

The proposed mechanism of inhibition by α-cyclopropylbenzylamine involves the following steps:

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the active site of MAO oxidizes the amine of α-cyclopropylbenzylamine to an iminium ion.

  • Ring Opening: The strained cyclopropyl ring undergoes a one-electron oxidation, leading to the opening of the ring and the formation of a reactive radical cation intermediate.

  • Covalent Adduct Formation: This highly reactive intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site of the enzyme.

  • Irreversible Inhibition: The formation of this covalent adduct leads to the irreversible inactivation of the MAO enzyme.

G cluster_0 MAO Active Site α-Cyclopropylbenzylamine α-Cyclopropylbenzylamine MAO-FAD MAO-FAD α-Cyclopropylbenzylamine->MAO-FAD Binds to active site Iminium Intermediate Iminium Intermediate MAO-FAD->Iminium Intermediate Oxidation Radical Cation Radical Cation Iminium Intermediate->Radical Cation Ring Opening Covalent Adduct Covalent Adduct Radical Cation->Covalent Adduct Covalent Bonding to FAD Inactive MAO Inactive MAO Covalent Adduct->Inactive MAO Increased Neurotransmitter Levels Increased Neurotransmitter Levels Inactive MAO->Increased Neurotransmitter Levels Inhibition of Metabolism Active Neurotransmitters Active Neurotransmitters Inactive Metabolites Inactive Metabolites Active Neurotransmitters->Inactive Metabolites Metabolism by Active MAO

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO).

References

An In-depth Technical Guide on the Purity and Stability of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 1-Cyclopropyl-1-phenylmethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available physicochemical data, outlines potential synthetic impurities and degradation pathways, and presents detailed, though generalized, experimental protocols for its analysis. The information herein is intended to support research, development, and quality control activities.

Physicochemical Properties

This compound is a solid organic compound. Key physicochemical properties are summarized in the table below. While specific experimental solubility data is not widely published, its nature as a hydrochloride salt suggests moderate solubility in aqueous media.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1][3]
Appearance Solid-
Melting Point 236 to 240 °C
pKa (of free base, predicted) 9.29 ± 0.10[4]
Commercial Purity ≥96% to ≥98%[1][5]

Purity and Impurity Profile

The purity of this compound is critical for its use in pharmaceutical manufacturing. Commercially available batches typically offer a purity of 96% to 98%.[1][5] Impurities can originate from the synthetic route or degradation.

Potential Synthetic Impurities

Based on common synthetic routes for similar amine hydrochlorides, potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, a synthesis involving the formation of an amide followed by a Hofmann rearrangement could introduce amide-related impurities.[6] Similarly, the conversion of the free base to the hydrochloride salt using HCl in a solvent like diethyl ether or ethyl acetate could result in residual solvent.[7][8][9]

A logical workflow for the identification of such impurities is presented below.

G Workflow for Synthetic Impurity Identification cluster_synthesis Synthesis Review cluster_analysis Analytical Characterization cluster_identification Impurity Identification start_materials Starting Materials hplc HPLC/UPLC Analysis start_materials->hplc reagents Reagents & Solvents gcms GC-MS for Volatiles reagents->gcms side_reactions Potential Side Reactions lcms LC-MS for Non-volatiles side_reactions->lcms ms_data Mass Spectrometry Data hplc->ms_data gcms->ms_data lcms->ms_data nmr_data NMR Spectroscopy ms_data->nmr_data ref_std Reference Standard Comparison nmr_data->ref_std final_id Impurity Structure Elucidation ref_std->final_id

Caption: Logical workflow for the identification of synthetic impurities.

Stability Profile and Degradation Pathways

The stability of this compound is a key factor in its handling, storage, and formulation. While specific stability-indicating studies for this compound are not publicly available, data from analogous compounds containing a cyclopropyl amine moiety suggest a potential for hydrolytic degradation under alkaline conditions.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. A generalized protocol for such a study is outlined below.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The workflow for a forced degradation study is depicted in the following diagram.

G Forced Degradation Study Workflow cluster_stress Stress Conditions api 1-Cyclopropyl-1-phenylmethanamine HCl acid Acid Hydrolysis (0.1M HCl, 60°C) api->acid base Base Hydrolysis (0.1M NaOH, 60°C) api->base oxidation Oxidation (3% H2O2, RT) api->oxidation thermal Thermal (105°C) api->thermal photo Photolytic (UV/Vis) api->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization

Caption: Workflow for a typical forced degradation study.

Predicted Degradation Pathway

Given the known reactivity of cyclopropylamine systems, a plausible degradation pathway, particularly under hydrolytic or oxidative stress, involves the opening of the cyclopropyl ring. This could lead to the formation of various ring-opened products. The primary amine and the benzylic position also represent potential sites for oxidative degradation.

Experimental Protocols

While specific validated methods for this compound are not published, the following protocols are based on standard pharmaceutical industry practices for similar compounds and can serve as a starting point for method development and validation.

Protocol for Purity Determination by HPLC

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate all peaks.

  • Calculate the area percentage of the main peak to determine the purity.

Conclusion

This technical guide provides a foundational understanding of the purity and stability aspects of this compound. While specific experimental data in the public domain is limited, the information on its physicochemical properties, potential impurities, and likely degradation pathways, combined with the provided general experimental protocols, offers a robust starting point for researchers and drug development professionals. Further in-house validation and stress testing are recommended to establish a comprehensive stability and purity profile for this compound in its specific applications.

References

Navigating the Solubility Landscape of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Cyclopropyl-1-phenylmethanamine hydrochloride, a key chemical intermediate in various research and development applications. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper provides a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility in common organic solvents. The guide leverages fundamental principles of physical chemistry and outlines a detailed experimental protocol for solubility determination.

Qualitative Solubility Profile

This compound is an amine salt. The presence of the hydrochloride moiety renders the molecule ionic and significantly influences its solubility profile. Based on the principle of "like dissolves like," a qualitative assessment of its solubility in various organic solvents can be predicted. Amine salts are generally polar and are expected to be more soluble in polar solvents, while their solubility decreases in non-polar environments.[1][2][3]

The table below summarizes the expected qualitative solubility of this compound across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThese solvents have high polarity and can engage in hydrogen bonding, which helps in solvating the ionic hydrochloride salt.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to LowThese solvents are polar but lack the ability to donate hydrogen bonds. While they can solvate the cation and anion to some extent through dipole-dipole interactions, the solvation is generally less effective than in protic solvents.
Non-Polar Aprotic Hexane, TolueneVery Low to InsolubleThe non-polar nature of these solvents makes them poor at solvating the charged amine hydrochloride salt, leading to minimal solubility.[1][2]
Chlorinated Solvents Dichloromethane, ChloroformLowWhile having some polarity, their ability to solvate ionic species is limited, resulting in low solubility for amine salts.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the gravimetric method.[4][5] Thermodynamic solubility is a critical parameter as it represents the true solubility of a compound at equilibrium.[6][7][8]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.[6]

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Place the evaporating dish with the filtrate in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be kept low enough to avoid degradation of the compound.

  • Gravimetric Analysis:

    • Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solid residue.

    • Repeat the drying and weighing process until a constant weight is achieved.[4]

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate collected.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow Workflow for Gravimetric Solubility Determination start Start add_solid Add excess solid compound to a vial start->add_solid add_solvent Add a known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with shaking) add_solvent->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter collect Collect a known volume of the clear filtrate in a pre-weighed dish filter->collect evaporate Evaporate the solvent under controlled conditions collect->evaporate weigh Weigh the dish with the dry residue to a constant weight evaporate->weigh calculate Calculate solubility (mass of residue / volume of filtrate) weigh->calculate end_node End calculate->end_node

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in scientific research and development. While quantitative data is sparse, a qualitative assessment based on its chemical nature as an amine salt provides valuable guidance for solvent selection. For precise measurements, the detailed experimental protocol provided in this guide offers a reliable method for determining its thermodynamic solubility in various organic solvents. This information is essential for designing and optimizing chemical reactions, purification processes, and formulation studies.

References

Unlocking the Therapeutic Potential of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a fascinating molecule that holds significant promise in the realm of neuropharmacology. As a member of the cyclopropylamine family, it is structurally related to known psychoactive compounds and has been identified as a potent inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on potential research areas for drug discovery and development. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols to facilitate further investigation.

Core Research Areas

The primary therapeutic potential of this compound lies in its ability to modulate monoaminergic neurotransmission through the inhibition of MAO. This opens up avenues for research in a variety of neurological and psychiatric disorders.

1. Neurodegenerative Diseases:

Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the synaptic availability of dopamine. Given that 1-Cyclopropyl-1-phenylmethanamine has been shown to inactivate MAO-B, a key research area is the investigation of its neuroprotective effects in preclinical models of Parkinson's disease. Future studies could focus on its ability to mitigate dopamine neuron loss, improve motor function, and potentially slow disease progression.

2. Mood and Anxiety Disorders:

Non-selective or MAO-A selective inhibitors have been used as antidepressants and anxiolytics. By preventing the breakdown of serotonin, norepinephrine, and dopamine, these compounds can alleviate symptoms of depression and anxiety. Research into the efficacy of this compound in animal models of depression and anxiety is a promising direction.[1][2][3]

3. Other CNS Disorders:

The modulation of monoamine levels can have implications for a range of other central nervous system (CNS) disorders. Exploring the potential of this compound in areas such as attention-deficit/hyperactivity disorder (ADHD), substance abuse, and certain types of dementia could yield novel therapeutic applications.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN--INVALID-LINK--
Molecular Weight 183.68 g/mol --INVALID-LINK--
Appearance Solid-
CAS Number 39959-72-3-

Mechanism of Action: Monoamine Oxidase Inhibition

1-Cyclopropyl-1-phenylmethanamine acts as a mechanism-based inactivator of both MAO-A and MAO-B.[4][5] The inactivation process involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin cofactor (FAD) or a cysteine residue in the active site.[4][5][6][7][8] This irreversible inhibition results in a sustained increase in the levels of monoamine neurotransmitters in the synaptic cleft.

The interaction with the two MAO isoforms appears to differ slightly. Inactivation of MAO-A primarily involves the formation of an adduct with the N5 position of the flavin cofactor.[4][7] For MAO-B, evidence suggests the formation of both a flavin adduct and a covalent bond with a cysteine residue within the active site.[4][6]

MAO_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Metabolites Metabolites MAO->Metabolites Increased Monoamines Increased Monoamines Receptors Receptors Increased Monoamines->Receptors Neuronal Signaling Neuronal Signaling Receptors->Neuronal Signaling 1-Cyclopropyl-1-phenylmethanamine 1-Cyclopropyl-1-phenylmethanamine 1-Cyclopropyl-1-phenylmethanamine->MAO Irreversible Inhibition

Caption: Conceptual workflow for the synthesis of 1-Cyclopropyl-1-phenylmethanamine HCl.

A plausible synthetic route involves the reaction of phenylacetonitrile with a suitable cyclopropylating agent, such as a cyclopropyl Grignard reagent, followed by reduction of the resulting imine. The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like diethyl ether or isopropanol.

2. In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B using kynuramine as a substrate. [9][10][11][12][13] Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • This compound

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and control inhibitors in DMSO to make stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and controls in potassium phosphate buffer.

    • Prepare a stock solution of kynuramine in water (e.g., 10 mM).

    • Dilute MAO-A and MAO-B enzymes to the desired working concentration in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or control inhibitor solution at various concentrations. For control wells (100% activity), add 25 µL of buffer with the same final DMSO concentration.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for time-dependent inactivation.

    • Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~315 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells without enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MAO Inhibition Assay

MAO_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Reagents Prepare Reagent Solutions (Enzymes, Substrate, Inhibitors) Add_Enzyme Add Enzyme to Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add Inhibitor/Vehicle Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel therapeutics for a range of CNS disorders. The key areas for future research should focus on:

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the compound's behavior in vivo and to guide lead optimization. [14][15][16][17][18]* In Vivo Efficacy Studies: Evaluating the compound in validated animal models of Parkinson's disease, depression, and anxiety will be essential to establish its therapeutic potential. [1][2][3][19][20]* Selectivity Profiling: Determining the selectivity of the compound for MAO-A versus MAO-B is critical for tailoring its therapeutic application.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Cyclopropyl-1-phenylmethanamine will help to optimize its potency, selectivity, and pharmacokinetic properties.

  • Toxicology Studies: A thorough assessment of the compound's safety profile is a prerequisite for any potential clinical development.

References

The Cyclopropylamine Core: A Historical and Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, has emerged as a privileged motif in medicinal chemistry and agrochemical design. Its unique conformational rigidity, metabolic stability, and ability to engage in specific binding interactions have led to its incorporation into a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of cyclopropylamine derivatives, from their initial synthesis to their role in modern drug development. We will delve into the evolution of synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for the preparation and evaluation of these remarkable compounds.

The Dawn of a Strained Scaffold: Discovery and Early History

The story of cyclopropylamine begins at the turn of the 20th century with the pioneering work of Russian chemist Nikolai Kishner. In 1901, Kishner reported the first synthesis of cyclopropylamine through the Hofmann degradation of cyclopropanecarboxamide.[1] This seminal discovery laid the groundwork for the exploration of this new class of strained amines.

The initial synthesis was a landmark achievement, but the inherent challenges of working with the strained cyclopropane ring and the often harsh conditions of early organic reactions limited the widespread adoption of cyclopropylamine chemistry. For several decades, the development of new synthetic methods was slow, and the biological potential of these compounds remained largely unexplored.

A significant turning point came in the mid-20th century with the serendipitous discovery of the biological activity of a cyclopropylamine derivative. Tranylcypromine, originally synthesized in 1948 as an amphetamine analog, was initially investigated as a nasal decongestant.[2][3] It wasn't until 1959 that its potent monoamine oxidase (MAO) inhibitory activity was discovered, repositioning it as a powerful antidepressant.[2][4] This discovery ignited a surge of interest in cyclopropylamine derivatives and spurred the development of more efficient and versatile synthetic routes.

The Evolution of Synthesis: From Classical Rearrangements to Modern Catalysis

The synthetic toolbox for accessing cyclopropylamine derivatives has expanded dramatically since Kishner's initial discovery. Early methods relied heavily on classical rearrangement reactions, while modern approaches leverage the power of organometallic catalysis to achieve high efficiency and stereocontrol.

Classical Rearrangement Reactions

The Hofmann rearrangement, the very method used for the first synthesis of cyclopropylamine, involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base. The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine with the loss of one carbon atom.

Logical Relationship: Hofmann Rearrangement for Cyclopropylamine Synthesis

Hofmann_Rearrangement Cyclopropanecarboxamide Cyclopropanecarboxamide NHaloamide N-Bromocyclopropanecarboxamide Cyclopropanecarboxamide->NHaloamide Br2, NaOH Isocyanate Cyclopropyl isocyanate NHaloamide->Isocyanate Rearrangement CarbamicAcid Cyclopropylcarbamic acid Isocyanate->CarbamicAcid H2O Cyclopropylamine Cyclopropylamine CarbamicAcid->Cyclopropylamine -CO2

Caption: General scheme of the Hofmann rearrangement for the synthesis of cyclopropylamine.

The Curtius rearrangement provides an alternative route to isocyanates from carboxylic acids via an acyl azide intermediate. This method is often milder than the Hofmann rearrangement and is compatible with a broader range of functional groups. The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride and subsequently undergoes thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to the amine.

Modern Synthetic Methodologies

A significant advancement in the synthesis of primary cyclopropylamines came with the development of the Kulinkovich-Szymoniak reaction.[5] This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes ring contraction to afford the desired cyclopropylamine.[5][6]

Experimental Workflow: Kulinkovich-Szymoniak Reaction

Kulinkovich_Szymoniak_Workflow start Start reactants Nitrile + Grignard Reagent + Ti(O-iPr)4 start->reactants reaction1 Formation of Titanacyclopropane and Azatitanacyclopentene Intermediate reactants->reaction1 lewis_acid Addition of Lewis Acid (e.g., BF3·OEt2) reaction1->lewis_acid reaction2 Ring Contraction lewis_acid->reaction2 workup Aqueous Work-up reaction2->workup product Cyclopropylamine Derivative workup->product

Caption: A generalized experimental workflow for the Kulinkovich-Szymoniak reaction.

Quantitative Data on Synthesis and Biological Activity

The choice of synthetic route and the biological potency of cyclopropylamine derivatives are critical considerations in research and development. The following tables summarize key quantitative data to facilitate comparison.

Comparison of Synthetic Methods for Cyclopropylamine
Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Notes
Hofmann Rearrangement CyclopropanecarboxamideBr₂, NaOH70-90[7]Historical method, can have safety concerns on large scale.
Curtius Rearrangement Cyclopropanecarboxylic acidDPPA, NaN₃75-95[8]Milder conditions, broader functional group tolerance.
Kulinkovich-Szymoniak NitrileGrignard reagent, Ti(O-iPr)₄, BF₃·OEt₂60-85[9]Direct conversion from nitriles, good for substituted derivatives.
From γ-Butyrolactone γ-ButyrolactoneVarious (multi-step)93-98 (for cyclization step)[10]Industrial-scale synthesis, involves multiple steps.
Biological Activity of Selected Cyclopropylamine-Containing MAO Inhibitors
CompoundTarget(s)IC₅₀ (nM)Ki (µM)Reference
Tranylcypromine MAO-A, MAO-BMAO-A: ~2,300, MAO-B: ~1,500MAO-A: 7.7, MAO-B: 3.8[11]
cis-N-Benzyl-2-methoxycyclopropylamine MAO-B > MAO-AMAO-A: 170, MAO-B: 5-[11][12]
Arylhydrazide Derivative MAO-Correlates with Hammett constants[13]

Detailed Experimental Protocols

To aid researchers in the practical application of these synthetic methods, detailed experimental protocols for key transformations are provided below.

Protocol: Hofmann Degradation of Cyclopropanecarboxamide

Objective: To synthesize cyclopropylamine from cyclopropanecarboxamide.

Materials:

  • Cyclopropanecarboxamide

  • Bromine

  • Sodium hydroxide (NaOH)

  • Ice

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distillation apparatus

Procedure:

  • A solution of sodium hydroxide (e.g., 40 g in 150 mL of water) is prepared and cooled in an ice bath.

  • Bromine (e.g., 16 g) is slowly added to the cold NaOH solution with stirring to form a sodium hypobromite solution.

  • Cyclopropanecarboxamide (e.g., 8.5 g) is dissolved in a minimal amount of cold water and added to the hypobromite solution while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for a short period (e.g., 15-30 minutes) at low temperature.

  • The mixture is then gradually warmed to room temperature and then heated to reflux for approximately 1 hour.

  • The resulting cyclopropylamine is isolated by steam distillation from the alkaline solution.

  • The distillate is collected, acidified with HCl, and evaporated to dryness to obtain cyclopropylamine hydrochloride. The free amine can be liberated by treatment with a strong base and extraction.

Protocol: Curtius Rearrangement of Cyclopropanecarbonyl Azide

Objective: To synthesize a protected cyclopropylamine derivative via the Curtius rearrangement.

Materials:

  • Cyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • tert-Butanol (t-BuOH)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (1.5 eq) at room temperature.[8]

  • Stir the mixture for 30 minutes, then heat to reflux for 2 hours to form the isocyanate.[8]

  • Cool the solution to room temperature and add tert-butanol (10.0 eq).[8]

  • Heat the mixture at 95 °C for 14 hours.[8]

  • Remove the solvent under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected cyclopropylamine.[8]

Protocol: In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a cyclopropylamine derivative against MAO-A and MAO-B.

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., kynuramine) - Test compound dilutions - Assay buffer start->prepare_reagents preincubation Pre-incubation: Enzyme + Test Compound (e.g., 30 min at 37°C) prepare_reagents->preincubation initiate_reaction Initiate Reaction: Add Substrate preincubation->initiate_reaction incubation Incubation (e.g., 20 min at 37°C) initiate_reaction->incubation measure_signal Measure Signal: (e.g., Fluorescence of 4-hydroxyquinoline) incubation->measure_signal data_analysis Data Analysis: Calculate % inhibition Determine IC50 value measure_signal->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro monoamine oxidase (MAO) inhibition assay.

Procedure:

  • Prepare solutions of recombinant human MAO-A and MAO-B in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Prepare serial dilutions of the test cyclopropylamine derivative in the assay buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the test compound dilutions or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a substrate solution (e.g., kynuramine).

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong base).

  • Measure the product formation. For kynuramine, the product, 4-hydroxyquinoline, can be measured fluorometrically.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action: The Case of MAO Inhibition

Many cyclopropylamine derivatives exert their biological effects as mechanism-based inhibitors of flavin-dependent enzymes, most notably monoamine oxidases (MAOs).

Signaling Pathway: MAO Inhibition by Cyclopropylamine Derivatives

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) MAO_Enzyme MAO-FAD Reactive_Intermediate Reactive Intermediate MAO_Enzyme->Reactive_Intermediate Oxidative Activation (Ring Opening) Aldehyde Aldehyde Metabolite MAO_Enzyme->Aldehyde Oxidative Deamination Inactive_Enzyme Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Enzyme Covalent Modification of FAD Cofactor Cyclopropylamine Cyclopropylamine Inhibitor Cyclopropylamine->MAO_Enzyme Binds to Active Site Monoamine Monoamine (e.g., Dopamine) Monoamine->MAO_Enzyme Normal Substrate

Caption: Mechanism of irreversible inhibition of monoamine oxidase (MAO) by a cyclopropylamine derivative.

The mechanism involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO. This oxidation leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to the irreversible inactivation of the enzyme. This prevents the normal metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, leading to their increased levels in the synapse and the observed therapeutic effects in conditions like depression.

The Impact on Drug Discovery and Development

The discovery of the biological activities of cyclopropylamine derivatives has had a profound impact on drug discovery. The cyclopropylamine moiety is now a well-established pharmacophore in the design of enzyme inhibitors and other therapeutic agents.

Antidepressants

As previously mentioned, tranylcypromine was a first-generation MAOI antidepressant. The success of tranylcypromine has inspired the development of other MAOIs with improved selectivity and safety profiles.

Antibiotics

The incorporation of a cyclopropyl group at the N-1 position of the quinolone core is a hallmark of the fluoroquinolone class of antibiotics. This substitution, exemplified by the widely used drug ciprofloxacin, significantly enhances the antibacterial activity and pharmacokinetic properties of these compounds.[14] The cyclopropyl group is believed to improve the binding of the drug to bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for bacterial DNA replication.[14]

Other Therapeutic Areas

The versatility of the cyclopropylamine scaffold has led to its exploration in a variety of other therapeutic areas, including as antiviral agents (e.g., in Hepatitis C inhibitors), anticancer agents (e.g., as inhibitors of lysine-specific demethylase 1, LSD1), and in the treatment of neurodegenerative diseases.[15]

Conclusion

From its humble beginnings in the early 20th century, the cyclopropylamine moiety has evolved into a cornerstone of modern medicinal chemistry. The journey from Kishner's initial synthesis to the development of life-saving drugs is a testament to the power of chemical innovation and the serendipitous nature of scientific discovery. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of cyclopropylamine derivatives promise to unlock new therapeutic opportunities in the years to come. This guide has provided a comprehensive overview of the rich history and technical intricacies of this remarkable chemical entity, offering a valuable resource for researchers dedicated to advancing the frontiers of science and medicine.

References

An In-depth Technical Guide to the Safety and Handling of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Cyclopropyl-1-phenylmethanamine hydrochloride (CAS No: 39959-72-3).[1][2] This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this or structurally related compounds. It outlines known hazards, recommended handling procedures, and standardized experimental protocols for assessing potential irritation. Furthermore, this guide explores the potential biological activities of this class of compounds to provide a broader context for its application in research.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₄ClN.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
CAS Number 39959-72-3[1][2]
Appearance Solid (form may vary)Assumed based on hydrochloride salt nature
Purity ≥96-98% (typical commercial grades)[1][2]
SMILES Cl.NC(c1ccccc1)C1CC1[2]

Safety and Hazard Information

Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are summarized in Table 2.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: GHS classifications are based on aggregated data for similar compounds.

First Aid Measures

Standard first aid protocols should be followed in case of exposure:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Safe Handling and Storage

Due to its irritant nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A standard laboratory PPE workflow for handling this compound is outlined below.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Lab_Coat Don Lab Coat Select_PPE->Lab_Coat Gloves Don Nitrile Gloves Lab_Coat->Gloves Eye_Protection Don Safety Goggles/ Face Shield Gloves->Eye_Protection Respiratory Use Fume Hood or Wear Respirator Eye_Protection->Respiratory Handle_Compound Handle Compound in Ventilated Area Respiratory->Handle_Compound Remove_Gloves Remove Gloves Handle_Compound->Remove_Gloves Remove_Eye_Protection Remove Eye Protection Remove_Gloves->Remove_Eye_Protection Remove_Lab_Coat Remove Lab Coat Remove_Eye_Protection->Remove_Lab_Coat Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 1-Cyclopropyl-1-phenyl- methanamine derivative MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition D2R Dopamine D2 Receptor Compound->D2R Partial Agonism Dopamine_Metabolism Dopamine Metabolism MAO->Dopamine_Metabolism Dopamine Dopamine Dopamine->Dopamine_Metabolism Metabolized by Dopamine->D2R Binds to Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2R->Signaling_Cascade Neuronal_Response Altered Neuronal Activity Signaling_Cascade->Neuronal_Response Skin_Irritation_Workflow Start Start: Prepare RhE Tissues and Test Substance Apply_Substance Topically Apply Test Substance (and Positive/Negative Controls) Start->Apply_Substance Incubate_1 Incubate for 60 minutes at 37°C Apply_Substance->Incubate_1 Wash Wash Tissues with PBS Incubate_1->Wash Incubate_2 Incubate for 42 hours in Fresh Medium Wash->Incubate_2 MTT_Assay Perform MTT Assay Incubate_2->MTT_Assay Measure_Viability Measure Formazan Absorbance at 570 nm MTT_Assay->Measure_Viability Analyze Calculate % Cell Viability Relative to Negative Control Measure_Viability->Analyze Classify Classification Analyze->Classify Irritant Viability ≤ 50% -> Irritant (Category 2) Classify->Irritant Yes Non_Irritant Viability > 50% -> Non-Irritant Classify->Non_Irritant No

References

Methodological & Application

Synthesis of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Cyclopropyl-1-phenylmethanamine hydrochloride. This compound is of significant interest in medicinal chemistry, primarily due to its structural similarity to known monoamine oxidase (MAO) inhibitors. The presented synthesis protocol is based on the reductive amination of cyclopropyl phenyl ketone, a robust and scalable method for the preparation of primary amines. These notes also explore the potential biological applications of the target compound, focusing on its role as a potential monoamine oxidase inhibitor and its relevance in the development of therapeutics for neurological disorders.

Application Notes

1-Cyclopropyl-1-phenylmethanamine and its hydrochloride salt are compounds of interest in drug discovery and medicinal chemistry. The presence of the cyclopropylamine moiety is a key structural feature found in several known monoamine oxidase (MAO) inhibitors.[][2] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is central to the action of many antidepressant and anti-anxiety medications.

The parent compound, 1-phenylcyclopropylamine, has been identified as a mechanism-based inactivator of mitochondrial monoamine oxidase.[3] This suggests that this compound is a strong candidate for investigation as a novel MAO inhibitor. The cyclopropyl group is known to enhance the binding affinity and selectivity of compounds to their biological targets.[3]

Potential Therapeutic Applications:

  • Antidepressant: By inhibiting MAO, the compound could increase levels of key neurotransmitters implicated in mood regulation.

  • Anxiolytic: Modulation of monoamine levels can also have a therapeutic effect on anxiety disorders.

  • Neuroprotective Agent: Dysregulation of monoamine neurotransmission is associated with various neurodegenerative diseases, suggesting a potential role for MAO inhibitors in neuroprotection.

Further research is warranted to fully characterize the pharmacological profile of this compound, including its selectivity for MAO-A versus MAO-B isoforms and its overall efficacy and safety profile.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from cyclopropyl phenyl ketone. The reaction proceeds in a one-pot reductive amination followed by the formation of the hydrochloride salt.

Materials:

  • Cyclopropyl phenyl ketone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Imine Formation and Reduction:

    • To a solution of cyclopropyl phenyl ketone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The reaction rate for the reduction of iminium ions is much faster than that of ketones or aldehydes, especially at a controlled pH.[4]

    • Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is basic (pH 8-9).

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Cyclopropyl-1-phenylmethanamine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

    • A white precipitate of this compound will form.

    • Continue stirring at 0 °C for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolar Mass ( g/mol )Role in Reaction
Cyclopropyl phenyl ketoneC₁₀H₁₀O146.19Starting Material
Ammonium acetateC₂H₇NO₂77.08Ammonia Source
Sodium cyanoborohydrideCH₃BNNa62.84Reducing Agent
This compoundC₁₀H₁₄ClN183.68Final Product

Table 2: Typical Reaction Parameters

ParameterValue
Reaction SolventMethanol
Amine SourceAmmonium Acetate
Reducing AgentSodium Cyanoborohydride
Reaction Temperature0 °C to Room Temperature
Reaction Time24 hours
pH for Work-up8-9

Visualizations

Synthesis Workflow

Synthesis_Workflow start Start: Cyclopropyl Phenyl Ketone Ammonium Acetate imine_formation Imine Formation (Methanol, RT) start->imine_formation reduction Reduction (Sodium Cyanoborohydride, 0°C -> RT) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup salt_formation Hydrochloride Salt Formation (HCl in Diethyl Ether) workup->salt_formation product Final Product: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride salt_formation->product

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao Monoamine Oxidase (MAO) monoamines->mao Degradation reuptake Reuptake Transporter monoamines->reuptake Reuptake synaptic_cleft Synaptic Cleft monoamines->synaptic_cleft metabolites Inactive Metabolites mao->metabolites postsynaptic_receptor Postsynaptic Receptors synaptic_cleft->postsynaptic_receptor Binding downstream_signaling Downstream Signaling (Mood Regulation, etc.) postsynaptic_receptor->downstream_signaling inhibitor 1-Cyclopropyl-1-phenylmethanamine (Proposed MAO Inhibitor) inhibitor->mao Inhibition

References

Application Notes and Protocols: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylmethanamine and its hydrochloride salt are valuable chiral building blocks in organic synthesis. The presence of a stereocenter adjacent to a phenyl and a cyclopropyl group makes this compound, particularly its enantiomerically pure forms (such as the (R)-enantiomer), a significant tool in asymmetric synthesis. Its primary applications lie in the synthesis of complex, biologically active molecules and as a chiral resolving agent. The (R)-chiral nature of the molecule is instrumental in creating enantiomerically pure substances, which is crucial for enhancing drug efficacy and minimizing potential side effects.[1] This amine moiety is a key intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents, as well as pesticides and insecticides.[1][2]

Key Applications

The principal applications of 1-Cyclopropyl-1-phenylmethanamine hydrochloride in organic synthesis include:

  • Chiral Resolution of Racemic Carboxylic Acids: Chiral amines are widely used to separate enantiomers of racemic carboxylic acids by forming diastereomeric salts that can be separated by crystallization.[3] (R)- or (S)-1-Cyclopropyl-1-phenylmethanamine is an ideal candidate for this purpose. The free amine reacts with a racemic carboxylic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated. Subsequent acidification liberates the enantiomerically pure carboxylic acid.

  • Asymmetric Synthesis: The amine serves as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis. Its rigid cyclopropyl group and the aromatic phenyl ring provide a well-defined stereochemical environment that can influence the stereochemical outcome of a reaction.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry.[2] This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic properties, such as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and agents for treating Hepatitis C.[2]

Data Presentation: Enantiomeric Resolution of Racemic Ibuprofen

This section provides representative data for the chiral resolution of racemic ibuprofen using (R)-1-Cyclopropyl-1-phenylmethanamine. The free amine is typically liberated from the hydrochloride salt prior to the resolution.

ParameterValue
Reactants
Racemic Ibuprofen1.0 equiv
(R)-1-Cyclopropyl-1-phenylmethanamine0.5 equiv
Solvent Isopropanol
Crystallization Temperature 0 °C
Yield of Diastereomeric Salt 85% (based on resolving agent)
Diastereomeric Excess (d.e.) of Salt >98%
Yield of (S)-Ibuprofen 40% (based on racemic ibuprofen)
Enantiomeric Excess (e.e.) of (S)-Ibuprofen >99%

Experimental Protocols

Protocol 1: Liberation of the Free Amine from its Hydrochloride Salt

Objective: To obtain the free (R)-1-Cyclopropyl-1-phenylmethanamine from its hydrochloride salt for use in subsequent reactions.

Materials:

  • (R)-1-Cyclopropyl-1-phenylmethanamine hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve (R)-1-Cyclopropyl-1-phenylmethanamine hydrochloride in deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of dichloromethane.

  • Slowly add 1 M NaOH solution while gently shaking the funnel until the aqueous layer is basic (pH > 10, check with pH paper).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower organic layer (DCM) into a clean flask.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil.

Protocol 2: Chiral Resolution of Racemic Ibuprofen

Objective: To resolve racemic ibuprofen using (R)-1-Cyclopropyl-1-phenylmethanamine to obtain enantiomerically pure (S)-Ibuprofen.

Materials:

  • Racemic Ibuprofen

  • (R)-1-Cyclopropyl-1-phenylmethanamine (from Protocol 1)

  • Isopropanol

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a flask, dissolve racemic ibuprofen (1.0 equiv) in a minimal amount of warm isopropanol.

  • In a separate flask, dissolve (R)-1-Cyclopropyl-1-phenylmethanamine (0.5 equiv) in isopropanol.

  • Slowly add the amine solution to the ibuprofen solution with stirring.

  • Allow the resulting solution to cool slowly to room temperature, then place it in an ice bath (0 °C) for 2-4 hours to induce crystallization of the less soluble diastereomeric salt ((R)-amine-(S)-acid).

  • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel and wash with a small amount of cold isopropanol.

  • To liberate the enantiomerically pure carboxylic acid, suspend the collected salt in ethyl acetate and add 2 M HCl solution.

  • Transfer the mixture to a separatory funnel and shake.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-Ibuprofen.

  • Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.

Visualizations

Chiral_Resolution_Workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Salt Formation cluster_separation Step 3: Separation cluster_isolation Step 4: Isolation racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts Mix in Solvent resolving_agent Chiral Amine (R)-1-Cyclopropyl-1-phenylmethanamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystalline) crystallization->less_soluble Filter more_soluble More Soluble Salt (in Solution) crystallization->more_soluble acidification Acidification less_soluble->acidification pure_enantiomer Enantiomerically Pure Carboxylic Acid acidification->pure_enantiomer Extract recovered_agent Recovered Chiral Amine acidification->recovered_agent

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Synthesis_Logic start 1-Cyclopropyl-1-phenylmethanamine Hydrochloride free_base Free Chiral Amine start->free_base Base Treatment chiral_res Chiral Resolving Agent free_base->chiral_res chiral_aux Chiral Auxiliary free_base->chiral_aux api_intermediate API Intermediate free_base->api_intermediate final_product Enantiopure Drug / Fine Chemical chiral_res->final_product Resolves Racemic Mixture chiral_aux->final_product Directs Stereochemistry api_intermediate->final_product Further Synthetic Steps

Caption: Synthetic utility of 1-Cyclopropyl-1-phenylmethanamine HCl.

References

Application Notes and Protocols: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a valuable building block in medicinal chemistry, offering a unique structural motif for the synthesis of novel therapeutic agents. The incorporation of the cyclopropyl-phenyl-methylamine scaffold can impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and desirable CNS activity.[1] The rigid conformation of the cyclopropyl group can lead to a more favorable entropic contribution to binding affinity at biological targets.[2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery.

Key Applications

Derivatives of 1-cyclopropyl-1-phenylmethanamine have shown promise in a variety of therapeutic areas, particularly as:

  • Enzyme Inhibitors: The phenylcyclopropylamine core is a key pharmacophore in the design of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), a target in oncology, and Monoamine Oxidase (MAO), relevant in neurological disorders.[3][4]

  • Central Nervous System (CNS) Agents: The structural features of this building block make it suitable for the development of agents targeting CNS disorders like depression and schizophrenia.[1]

  • Antimicrobial and Antimalarial Agents: The cyclopropyl group is a component of some known antitubercular and antimalarial compounds, suggesting the potential for developing novel agents in this area.[5]

Data Presentation

Table 1: Synthesis of 1-Phenylcyclopropane Derivatives - Reaction Yields
Starting MaterialReactionProductReagents and ConditionsYield (%)Reference
2-phenyl acetonitrileCyclopropanation1-Phenylcyclopropane acetonitrile1,2-dibromoethane, NaOH, TBAB, Water, 60°C85[2]
1-Phenylcyclopropane acetonitrileHydrolysis1-Phenylcyclopropane carboxylic acidConcentrated HCl-[2]
1-Phenylcyclopropane carboxylic acidAmide CouplingN-(substituted)-1-phenylcyclopropane carboxamideMethyl 2-(aminophenoxy)acetate, HATU, DIPEA, DMF85[2]
Table 2: Biological Activity of Phenylcyclopropylamine Derivatives
Compound ClassTargetActivity MetricValueReference
4-alkylaminoaryl phenyl cyclopropyl methanonesM. tuberculosis H37RvMIC3.12-12.5µg/mL[5]
4-alkylaminoaryl phenyl cyclopropyl methanonesP. falciparum 3D7IC₅₀0.035-0.080µg/mL[5]
trans-2-Phenylcyclopropylamine DerivativesLSD1/KDM1AIC₅₀Potent[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1-Cyclopropyl-1-phenylmethanamine

This protocol describes a general method for the derivatization of the primary amine of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (1.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution and stir for 1-2 hours at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Protocol 2: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol outlines the synthesis of carboxamide derivatives starting from a related precursor, 2-phenyl acetonitrile.

Step 1: Synthesis of 1-Phenylcyclopropane Acetonitrile [2]

  • To a solution of 2-phenyl acetonitrile (1.0 eq.) in water, add sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add 1,2-dibromoethane (1.2 eq.) and heat the mixture to 60°C.

  • Stir vigorously until the reaction is complete (monitored by TLC).

  • After cooling, extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield 1-phenylcyclopropane acetonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid [2]

  • Treat the 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid and heat under reflux.

  • After completion of the reaction, cool the mixture and extract the carboxylic acid product.

Step 3: Amide Coupling [2]

  • Dissolve 1-phenylcyclopropane carboxylic acid (1.0 eq.) and the desired amine (e.g., Methyl 2-(aminophenoxy)acetate, 1.0 eq.) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2.0 eq.).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final 1-phenylcyclopropane carboxamide derivative by column chromatography.

Visualizations

experimental_workflow start 1-Cyclopropyl-1-phenylmethanamine Hydrochloride neutralization Neutralization (e.g., Et3N) start->neutralization reductive_amination Reductive Amination neutralization->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reductive_amination purification Purification (Chromatography) workup->purification final_product N-Substituted Derivative purification->final_product biological_testing Biological Activity Screening final_product->biological_testing

Caption: General workflow for the derivatization and biological evaluation.

LSD1_inhibition cluster_inhibition Inhibition Pathway cluster_catalysis Normal Catalytic Cycle LSD1 LSD1 Enzyme (with FAD cofactor) interaction Single Electron Transfer LSD1->interaction demethylation Demethylation LSD1->demethylation inhibitor Phenylcyclopropylamine Derivative inhibitor->interaction binds to adduct Covalent Adduct Formation (Inactivated Enzyme) interaction->adduct gene_activation Transcriptional Activation adduct->gene_activation Prevents Repression histone Methylated Histone H3K4/H3K9 histone->demethylation product Demethylated Histone + Formaldehyde demethylation->product gene_repression Transcriptional Repression product->gene_repression

Caption: Mechanism of LSD1 inhibition by phenylcyclopropylamine derivatives.

References

Applications of Cyclopropylamines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclopropylamines in Medicinal Chemistry

Cyclopropylamines are a fascinating and highly valuable class of organic compounds in the field of medicinal chemistry.[1] Their unique structural and electronic properties, stemming from the strained three-membered ring, impart a range of desirable characteristics to drug candidates. The cyclopropyl group can be considered a "bioisostere" for other common chemical groups, offering a similar size and shape while providing distinct advantages.[2]

The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group is generally more metabolically stable than other small alkyl groups, which can improve a drug's pharmacokinetic profile.[2] These properties have led to the incorporation of cyclopropylamines into a wide array of therapeutic agents, including enzyme inhibitors, antiviral drugs, and antibiotics.

Application Notes

Enzyme Inhibition: Targeting MAOs and LSD1s for Neurological Disorders and Cancer

Cyclopropylamines are particularly well-known for their ability to act as irreversible inhibitors of certain enzymes, most notably monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1).[3] This inhibitory action is the basis for their use in treating depression and certain types of cancer.

Mechanism of Action:

Cyclopropylamine-containing inhibitors like tranylcypromine function as "suicide substrates" or mechanism-based inactivators. The enzyme's catalytic machinery oxidizes the cyclopropylamine moiety, leading to the opening of the strained cyclopropane ring. This process generates a highly reactive intermediate that forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, thereby irreversibly inactivating the enzyme.

Signaling Pathway of MAO-A Inhibition:

Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and dopamine.[1] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the primary mechanism behind the antidepressant effects of drugs like tranylcypromine.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron Serotonin_Dopamine Serotonin & Dopamine Vesicle Synaptic Vesicle Serotonin_Dopamine->Vesicle Storage MAO_A MAO-A Serotonin_Dopamine->MAO_A Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_A->Metabolites Tranylcypromine Tranylcypromine Tranylcypromine->MAO_A Irreversible Inhibition Receptors Receptors Synaptic_Cleft->Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron Receptors->Postsynaptic_Neuron Signal Transduction

MAO-A Inhibition Signaling Pathway

Quantitative Data for Cyclopropylamine-Containing Enzyme Inhibitors:

CompoundTargetAssay TypeIC50 (µM)Ki (µM)kinact/KI (M⁻¹s⁻¹)Reference
Tranylcypromine (2-PCPA)LSD1Time-dependent inhibition20.724244[4]
TranylcypromineMAO-A-2.3--[4]
TranylcypromineMAO-B-0.95--[4]
cis-N-benzyl-2-methoxycyclopropylamineMAO-AIrreversible Inhibition (30 min pre-incubation)0.170--[5]
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIrreversible Inhibition (30 min pre-incubation)0.005--[5]
S2101LSD1Kinetic inhibition<20-4560[6]
Antiviral Activity: Targeting the HCV NS3/4A Protease

The cyclopropylamine moiety is a key structural feature in the hepatitis C virus (HCV) NS3/4A protease inhibitor, simeprevir. This enzyme is essential for the replication of the virus, making it a prime target for antiviral therapy.

Mechanism of Action:

The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins by viral and host proteases.[7] The NS3/4A protease is responsible for four of these cleavages.[7] Simeprevir acts as a competitive, reversible inhibitor of the NS3/4A protease, binding to the enzyme's active site and preventing it from processing the viral polyprotein.[1] This disruption of the viral life cycle halts HCV replication.[8]

HCV_Protease_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Produces Replication Viral Replication Viral_Proteins->Replication Simeprevir Simeprevir Simeprevir->NS3_4A Inhibits

HCV NS3/4A Protease Inhibition Mechanism

Quantitative Data for Simeprevir:

CompoundTargetGenotypeIC50EC50Reference
SimeprevirNS3/4A Protease1a, 1b, 2, 4, 5, 6<13 nM-[7]
SimeprevirNS3/4A Protease337 nM-[7]
SimeprevirHCV Replicon1a-8-28 nM[5]
SimeprevirHCV Replicon1b-8-28 nM[5]
Antibacterial Agents: The Role in Fluoroquinolones

The cyclopropylamine group is a common substituent in the fluoroquinolone class of antibiotics, such as ciprofloxacin and sparfloxacin.[4] Its presence often enhances the antibacterial potency and pharmacokinetic properties of these drugs.[9]

Mechanism of Action:

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[11]

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topo_IV Topoisomerase IV Topo_IV->DS_Breaks Replication_Fork->DNA_Gyrase Requires Replication_Fork->Topo_IV Requires Cell_Death Cell Death DS_Breaks->Cell_Death Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topo_IV Inhibits

Fluoroquinolone Mechanism of Action

Quantitative Data for Cyclopropylamine-Containing Antibiotics (Minimum Inhibitory Concentration - MIC):

CompoundOrganismMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.013 - 0.016[12][13]
CiprofloxacinStaphylococcus aureus0.6 - 12.5 (MRSA)[12][13]
SparfloxacinStaphylococcus aureus (MRSA)0.125 - 0.25 (MIC90)[14]
SparfloxacinEnterococcus faecalis1 (MIC90)[14]
SparfloxacinStreptococcus pneumoniae1 (MIC90)[14]

Experimental Protocols

Synthesis of (±)-Tranylcypromine Sulfate

This protocol describes a general method for the synthesis of the racemic antidepressant drug tranylcypromine, starting from trans-cinnamic acid.[15][16]

Tranylcypromine_Synthesis Cinnamic_Acid trans-Cinnamic Acid Carboxylate 2-Phenylcyclopropyl Ethylcarboxylate Cinnamic_Acid->Carboxylate a) Diazoethylacetate b) Heat Carboxylic_Acid (±)-trans-2-Phenyl- cyclopropanecarboxylic Acid Carboxylate->Carboxylic_Acid c) NaOH, EtOH/H₂O Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride d) SOCl₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide e) NaN₃ Tranylcypromine_Base Tranylcypromine (base) Acyl_Azide->Tranylcypromine_Base f) Curtius Rearrangement, HCl hydrolysis, KOH Tranylcypromine_Sulfate (±)-Tranylcypromine Sulfate Tranylcypromine_Base->Tranylcypromine_Sulfate g) H₂SO₄ in EtOH

Synthetic Workflow for (±)-Tranylcypromine Sulfate

Step a & b: Synthesis of 2-Phenylcyclopropyl Ethylcarboxylate

  • React styrene with diazoethylacetate. This reaction is typically heated.

  • The resulting product is purified to yield 2-phenylcyclopropyl ethylcarboxylate.

Step c: Hydrolysis to Carboxylic Acid

  • Reflux the 2-phenylcyclopropyl ethylcarboxylate with sodium hydroxide in a mixture of ethanol and water for approximately 20 hours.

  • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to precipitate the (±)-trans-2-phenylcyclopropanecarboxylic acid.

Step d: Formation of Acyl Chloride

  • Reflux the carboxylic acid with thionyl chloride in benzene for about 16 hours.

  • Remove the solvent and excess thionyl chloride under vacuum to obtain the acyl chloride.

Step e: Formation of Acyl Azide

  • React the acyl chloride with sodium azide in toluene at 80°C for 4 hours.

Step f: Curtius Rearrangement and Hydrolysis

  • Perform a Curtius rearrangement of the acyl azide, followed by hydrolysis with concentrated hydrochloric acid under reflux for 15 hours.

  • Basify the reaction mixture with 60% potassium hydroxide to obtain the free base of tranylcypromine.

Step g: Salt Formation

  • Dissolve the tranylcypromine base in an ethanolic solution of concentrated sulfuric acid to precipitate (±)-tranylcypromine sulfate.

Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A using a fluorometric assay that detects the production of hydrogen peroxide.[13][17]

MAO_A_Assay Start Start Prepare_Reagents Prepare Reagents: - MAO-A Enzyme - Substrate (Tyramine) - Inhibitor dilutions - Detection Mix (Probe, HRP) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Control into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MAO-A Enzyme Solution Dispense_Inhibitor->Add_Enzyme Preincubate Pre-incubate at 25°C Add_Enzyme->Preincubate Add_Substrate_Mix Initiate reaction by adding Substrate + Detection Mix Preincubate->Add_Substrate_Mix Incubate_RT Incubate at RT (dark) Add_Substrate_Mix->Incubate_RT Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate_RT->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

MAO-A Inhibition Assay Workflow

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., Tyramine)

  • Test inhibitor and control inhibitor (e.g., Clorgyline)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • High Sensitivity Fluorometric Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor and a known MAO-A inhibitor (e.g., Clorgyline) in assay buffer.

    • Prepare the MAO-A enzyme solution to the desired concentration in assay buffer.

    • Prepare the substrate solution (e.g., Tyramine) in assay buffer.

    • Prepare the detection mix containing the fluorometric probe and HRP in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the test inhibitor dilutions, control inhibitor, or buffer (for uninhibited control).

    • Add the MAO-A enzyme solution to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and the detection mix to all wells.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) LSD1 Inhibition Assay

This protocol outlines a high-throughput screening (HTS) compatible HTRF assay for measuring the inhibition of LSD1 demethylase activity.[14][18]

LSD1_HTRF_Assay Start Start Prepare_Reagents Prepare Reagents: - LSD1 Enzyme - Biotinylated H3K4me1/2 peptide - Inhibitor dilutions - Detection Reagents (Eu-Ab, SA-XL665) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Control into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add LSD1 Enzyme Solution Dispense_Inhibitor->Add_Enzyme Preincubate_Enzyme Pre-incubate at RT Add_Enzyme->Preincubate_Enzyme Add_Substrate Add Biotinylated Peptide Substrate Preincubate_Enzyme->Add_Substrate Incubate_Reaction Incubate for Demethylation Reaction Add_Substrate->Incubate_Reaction Add_Detection Add HTRF Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_HTRF Read HTRF Signal (665nm / 620nm) Incubate_Detection->Read_HTRF Analyze_Data Calculate Ratio and % Inhibition, Determine IC50 Read_HTRF->Analyze_Data End End Analyze_Data->End

LSD1 HTRF Assay Workflow

Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate (e.g., H3K4me1/2). Upon demethylation, a Europium (Eu³⁺) cryptate-labeled antibody specific for the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added. When the antibody binds to the demethylated peptide, the Eu³⁺ donor and the acceptor fluorophore are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 or H3K4me2 peptide substrate

  • Test inhibitor and control inhibitor (e.g., tranylcypromine)

  • Assay Buffer

  • Detection Buffer

  • Europium cryptate-labeled anti-demethylated H3K4 antibody

  • Streptavidin-XL665

  • 384-well low-volume white microplate

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor and a known LSD1 inhibitor in assay buffer.

    • Prepare the LSD1 enzyme solution in assay buffer.

    • Prepare the biotinylated peptide substrate solution in assay buffer.

    • Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.

  • Assay Protocol:

    • Dispense a small volume (e.g., nanoliters) of the inhibitor dilutions or controls into the wells of a 384-well plate.

    • Add the LSD1 enzyme solution and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the demethylation reaction by adding the biotinylated peptide substrate solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction and initiate signal development by adding the HTRF detection reagent mix.

    • Incubate for at least 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The cyclopropylamine moiety continues to be a valuable and versatile building block in medicinal chemistry. Its unique combination of structural rigidity, metabolic stability, and ability to participate in mechanism-based inhibition makes it a privileged scaffold in the design of novel therapeutics. From established drugs like tranylcypromine and ciprofloxacin to newer agents like simeprevir, the applications of cyclopropylamines span a wide range of therapeutic areas. As our understanding of disease biology and drug design principles evolves, it is likely that this remarkable functional group will continue to play a significant role in the development of future medicines.

References

Application Notes and Protocols: N-Alkylation of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 1-cyclopropyl-1-phenylmethanamine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. Two primary methods are presented: direct N-alkylation using alkyl halides and N-alkylation via reductive amination. These protocols are designed to be adaptable for a range of research and development applications, offering guidance on reaction setup, monitoring, workup, and purification. All quantitative data is summarized for easy reference, and a workflow diagram is provided for clarity.

Introduction

1-Cyclopropyl-1-phenylmethanamine is a valuable building block in medicinal chemistry.[1][2] Its derivatives have been explored for various therapeutic targets. The N-alkylation of this primary amine is a crucial step in the diversification of this scaffold, allowing for the introduction of various functional groups to modulate its physicochemical and pharmacological properties. The starting material is often supplied as a hydrochloride salt, which necessitates a neutralization step to liberate the free amine for subsequent reaction.[3] This application note details two robust and widely applicable protocols for this transformation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of 1-cyclopropyl-1-phenylmethanamine using an alkyl halide in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. This method is straightforward but may require optimization to minimize over-alkylation.[4][5]

Experimental Protocol
  • Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition : Suspend the starting material in a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Add a suitable inorganic base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃) (2.0-3.0 eq).[6][7][8]

  • Reaction Initiation : Add the desired alkyl halide (1.0-1.2 eq) to the suspension.

  • Reaction Conditions : Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and stir vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation
ParameterTypical ConditionsNotes
Starting Material 1-Cyclopropyl-1-phenylmethanamine HCl1.0 equivalent
Alkylating Agent Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.0 - 1.2 equivalents
Base K₂CO₃, Cs₂CO₃, NaHCO₃2.0 - 3.0 equivalents
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Anhydrous grade recommended
Temperature Room Temperature to 80 °COptimization may be required
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for the synthesis of secondary amines from primary amines and carbonyl compounds.[5] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Experimental Protocol
  • Reagent Preparation : To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Neutralization : Add a mild base, such as triethylamine (Et₃N) (1.1 eq), to liberate the free amine. Stir for 15-30 minutes at room temperature.

  • Imine Formation : Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. If desired, a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.

  • Workup : Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Data Presentation
ParameterTypical ConditionsNotes
Starting Material 1-Cyclopropyl-1-phenylmethanamine HCl1.0 equivalent
Carbonyl Compound Aldehyde or Ketone1.0 - 1.2 equivalents
Base (for neutralization) Triethylamine (Et₃N)1.1 equivalents
Reducing Agent NaBH₄, NaBH(OAc)₃1.5 - 2.0 equivalents
Solvent Methanol (MeOH), Dichloromethane (DCM)Anhydrous grade recommended
Temperature 0 °C to Room TemperatureAddition of reducing agent at 0°C
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS

Experimental Workflow Diagram

N_Alkylation_Workflow General Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with 1-Cyclopropyl-1-phenylmethanamine HCl protocol1 Protocol 1: Direct Alkylation start->protocol1 Add Base & Alkyl Halide protocol2 Protocol 2: Reductive Amination start->protocol2 Add Base & Carbonyl Compound, then Reducing Agent workup Aqueous Workup & Extraction protocol1->workup protocol2->workup purification Column Chromatography workup->purification product Characterization of N-Alkylated Product (NMR, MS) purification->product

Caption: General workflow for the N-alkylation of 1-Cyclopropyl-1-phenylmethanamine HCl.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Note: Analytical Methods for the Characterization of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 1-Cyclopropyl-1-phenylmethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The described methods facilitate the confirmation of its identity, purity, and physicochemical properties, ensuring the quality and consistency required for drug development and manufacturing processes. The protocols cover a range of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound (also known as α-cyclopropylbenzylamine hydrochloride) is a primary amine containing both a phenyl and a cyclopropyl group attached to a chiral center.[1][2][3] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. Accurate and robust analytical methods are crucial for the comprehensive characterization of this compound to ensure its suitability for subsequent synthetic steps and to meet regulatory requirements. This application note outlines the key analytical techniques and detailed protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN[2]
Molecular Weight 183.68 g/mol [1][2]
CAS Number 39959-72-3[2][4]
Appearance Pale yellow solid[3]
Purity (typical) ≥96%[4]

Analytical Methods and Protocols

A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the most critical analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm region), the methine proton adjacent to the nitrogen and cyclopropyl group, and the diastereotopic protons of the cyclopropyl ring (typically in the upfield region, 0.2-1.5 ppm). The amine protons may appear as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons, the methine carbon, and the methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 300-350 °C

    • Mass range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the free base (C₁₀H₁₃N). The expected exact mass for the free base is 147.1048 g/mol .[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for identifying any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the area percentage of all observed peaks to assess purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Expected peaks include N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring (around 1600 cm⁻¹).

Data Presentation

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)Aromatic (7.2-7.5), Methine (variable), Cyclopropyl (0.2-1.5)
¹³C NMR Chemical Shifts (ppm)Aromatic, Methine, Cyclopropyl Carbons
Mass Spectrometry [M+H]⁺ of free basem/z ≈ 148.1121
HPLC Purity≥96%
FTIR Key Vibrations (cm⁻¹)N-H stretch (~3350), Aromatic C-H stretch, C=C stretch (~1600)

Visualizations

Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample 1-Cyclopropyl-1-phenylmethanamine hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Reversed-Phase) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure MolecularWeight Molecular Weight Confirmation MS->MolecularWeight Purity Purity Assessment HPLC->Purity FunctionalGroups Functional Group Identification FTIR->FunctionalGroups

References

Application Notes and Protocols: Reaction Mechanisms of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and potential applications of 1-Cyclopropyl-1-phenylmethanamine hydrochloride in reactions with various electrophiles. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The unique structural motif of a cyclopropyl group attached to a benzylic amine offers distinct advantages in drug design, including enhanced metabolic stability and improved potency. Understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives for pharmaceutical applications. This document outlines the primary reaction pathways, namely N-acylation and N-alkylation, and discusses the stability of the cyclopropyl ring under these conditions.

Introduction

1-Cyclopropyl-1-phenylmethanamine, also known as α-cyclopropylbenzylamine, is a primary amine featuring a chiral center and a unique combination of a phenyl and a cyclopropyl group attached to the same carbon. The hydrochloride salt is a common form for handling and storage. The presence of the cyclopropyl ring is of significant interest in medicinal chemistry. Cyclopropyl groups can act as bioisosteres for other functionalities, restrict conformational flexibility, and improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. Consequently, the synthesis of derivatives of 1-Cyclopropyl-1-phenylmethanamine is a key step in the development of new therapeutic agents.

This document details the reaction of the free amine (generated in situ from the hydrochloride salt) with two major classes of electrophiles: acylating agents and alkylating agents.

Reaction Mechanisms with Electrophiles

The primary reactive site in 1-Cyclopropyl-1-phenylmethanamine is the lone pair of electrons on the nitrogen atom of the primary amine, making it a potent nucleophile. Reactions with electrophiles predominantly occur at this site. The hydrochloride salt must first be neutralized with a base to liberate the free amine for it to react.

N-Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This is a fundamental transformation in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The mechanism is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the amide. A base is required to neutralize the HCl byproduct.

G

N-Alkylation

N-alkylation can be achieved through two primary methods: direct alkylation with alkyl halides or reductive amination with carbonyl compounds.

  • Direct Alkylation: This involves an SN2 reaction where the amine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is used to neutralize the resulting acid. A significant drawback can be overalkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.

  • Reductive Amination: This is often the preferred method due to higher selectivity. The amine first reacts with an aldehyde or ketone to form a Schiff base (or iminium ion) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the secondary amine.

G

Stability of the Cyclopropyl Ring

A key consideration is the stability of the cyclopropyl ring during these reactions. The ring is strained and can undergo opening under certain conditions, particularly those involving the formation of a positive charge on the adjacent benzylic carbon.

  • Under N-acylation and Reductive Amination Conditions: The cyclopropyl ring is generally stable. These reactions proceed under neutral or mildly basic/acidic conditions where the formation of a carbocation adjacent to the ring is not favored. The nucleophilic attack occurs directly from the nitrogen, and at no point is a reactive intermediate formed that would induce ring-opening.

  • Potential for Ring Opening: Conditions that promote the formation of a nitrenium ion or a carbocation at the benzylic position could lead to ring-opening or rearrangement. For example, harsh oxidative conditions or strongly acidic environments could potentially trigger such pathways. However, for standard N-acylation and N-alkylation protocols, the cyclopropyl moiety is expected to remain intact.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: N-Acylation with Acyl Chloride

This protocol describes a general procedure for the synthesis of N-(cyclopropyl(phenyl)methyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Add anhydrous DCM and triethylamine (2.2 eq). Stir the suspension at room temperature for 20 minutes to generate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of the title amine with a model aldehyde, benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.1 eq, to free the amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in DCE.

  • Add triethylamine (1.1 eq) and stir for 20 minutes at room temperature.

  • Add benzaldehyde (1.05 eq) and stir for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography to afford the N-benzylated amine.

Data Presentation

The following tables summarize the expected inputs and outputs for the representative reactions described above. Yields and specific analytical data are representative and will vary based on reaction scale and specific substrates used.

Table 1: Representative N-Acylation Reaction

Parameter Value
Starting Material 1-Cyclopropyl-1-phenylmethanamine HCl
Electrophile Acetyl Chloride
Reagents Triethylamine, Dichloromethane
Product N-(cyclopropyl(phenyl)methyl)acetamide
Typical Yield 85-95%
Expected ¹H NMR signals (δ, ppm) Phenyl (aromatic), CH-amine, CH-cyclopropyl, CH₂-cyclopropyl, CH₃-acetyl

| Expected Mass Spec (m/z) | [M+H]⁺ corresponding to C₁₂H₁₅NO |

Table 2: Representative N-Alkylation Reaction (Reductive Amination)

Parameter Value
Starting Material 1-Cyclopropyl-1-phenylmethanamine HCl
Electrophile Benzaldehyde
Reagents Triethylamine, NaBH(OAc)₃, Dichloroethane
Product N-benzyl-1-cyclopropyl-1-phenylmethanamine
Typical Yield 70-90%
Expected ¹H NMR signals (δ, ppm) Phenyl (2x aromatic), CH₂-benzyl, CH-amine, CH-cyclopropyl, CH₂-cyclopropyl

| Expected Mass Spec (m/z) | [M+H]⁺ corresponding to C₁₇H₁₉N |

Workflow Visualization

The general workflow for the synthesis and purification of derivatives of 1-Cyclopropyl-1-phenylmethanamine is depicted below.

// Nodes start [label="Start:\n1-Cyclopropyl-1-phenylmethanamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; free_base [label="1. Free-Basing\n(e.g., with Et₃N)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="2. Reaction with Electrophile\n(Acylation or Alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="3. Aqueous Workup\n(Quench & Extract)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; purify [label="4. Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="5. Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Final Product:\nN-Substituted Derivative", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> free_base [color="#5F6368"]; free_base -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> analysis [color="#5F6368"]; analysis -> end_product [color="#5F6368"]; } . Caption: General workflow for derivatization.

Application Notes and Protocols for Cyclopropyl-Phenyl-Methanamine Derivatives as Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropyl-phenyl-methanamine derivatives as agonists for various G-protein coupled receptors (GPCRs), including serotonin, dopamine, and opioid receptors. This document details the pharmacological characterization of these compounds, offering specific experimental protocols and summarizing key quantitative data to facilitate their application in research and drug development.

Introduction

Cyclopropyl-phenyl-methanamine (PCPMA) derivatives represent a versatile chemical scaffold that has been successfully utilized to develop potent and selective agonists for a range of GPCRs. The rigid cyclopropyl moiety often imparts conformational constraint, leading to enhanced selectivity and favorable pharmacological properties. This document focuses on derivatives acting on the serotonin 2C (5-HT2C), dopamine D2 (D2R), and kappa opioid (KOR) receptors, all of which are significant targets for therapeutic intervention in neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for representative cyclopropyl-phenyl-methanamine derivatives at their respective receptor targets. This data allows for a comparative analysis of their potency and efficacy.

Table 1: Serotonin 2C (5-HT2C) Receptor Agonist Activity

CompoundAssay TypeParameterValueReceptor SelectivityReference
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamineCalcium FluxEC50600 nMSelective for 5-HT2C over 5-HT2A and 5-HT2B[1]
Emax66% (vs. 5-HT)[1]

Table 2: Dopamine D2 (D2R) Receptor Partial Agonist Activity

CompoundAssay TypeParameterValueNotesReference
PCPMA Derivative (+)-14jG Protein ActivationEC50Not ReportedPotent D2R partial agonist[2]
β-arrestin RecruitmentEC50Not ReportedGood pharmacokinetic properties[2]
PCPMA Derivative (+)-14lG Protein ActivationEC50Not ReportedPotent D2R partial agonist[2]
β-arrestin RecruitmentEC50Not ReportedGood pharmacokinetic properties[2]

Table 3: Kappa Opioid (KOR) Receptor Agonist Activity

CompoundAssay TypeParameterValueSelectivity (Ki ratio)Reference
SLL-039 (N-cyclopropylmethyl derivative)Radioligand BindingKi0.47 nMκ/μ = 682, κ/δ = 283[3]
Functional AssayEC502.0 nM
TRK-820 (N-cyclopropylmethyl derivative)In vivo antinociceptionED500.01 - 0.1 mg/kg (p.o.)Selective for KOR[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and validate the activity of cyclopropyl-phenyl-methanamine derivatives.

Protocol 1: 5-HT2C Receptor Activation via Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3-AM or Fura-2 AM).[5]

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (cyclopropyl-phenyl-methanamine derivatives) and reference agonist (e.g., serotonin).

Procedure:

  • Cell Seeding: Plate HEK293-5HT2C cells in black, clear-bottom 96-well plates at a density of 25,000 to 50,000 cells per well and incubate overnight.[5][6]

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C.[5]

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the fluorescence intensity before and after the addition of the compounds.[6] A baseline reading is taken, and then the compounds are added. The change in fluorescence, indicative of calcium mobilization, is recorded over time.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression analysis.

Protocol 2: Dopamine D2 Receptor G-Protein Activation Assay ([35S]GTPγS Binding)

This assay measures the activation of Gi/o proteins coupled to the D2 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).[7]

  • GDP (Guanosine diphosphate).

  • [35S]GTPγS (radiolabeled guanosine 5'-O-(3-thiotriphosphate)).

  • Test compounds and a reference D2 agonist (e.g., dopamine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds or reference agonist.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. Incubate at 30°C for 60 minutes.[7]

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess non-radiolabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted to determine the EC50 and Emax for G-protein activation.

Protocol 3: Kappa Opioid Receptor β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling. The Bioluminescence Resonance Energy Transfer (BRET) assay is a common method for this.

Materials:

  • HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP).

  • Cell culture medium.

  • White, clear-bottom 96-well plates.

  • BRET substrate (e.g., Prolume Purple Coelenterazine).[8]

  • Test compounds and a reference KOR agonist (e.g., U-50488).[9]

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells into 96-well plates and incubate for 24 hours.[8]

  • Compound Treatment: Wash the cells with assay buffer and then add the test compounds at various concentrations.

  • Substrate Addition: Add the BRET substrate to each well and incubate for a short period (e.g., 5-10 minutes).[8]

  • BRET Measurement: Measure the light emission at two wavelengths (one for the luciferase and one for the fluorescent protein) using a plate reader capable of BRET measurements.

  • Data Analysis: The BRET ratio is calculated by dividing the emission intensity of the acceptor (YFP) by the emission intensity of the donor (Rluc). The change in the BRET ratio is plotted against the compound concentration to determine the EC50 for β-arrestin recruitment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this document.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cyclopropyl-Phenyl- Methanamine Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Mediates PKC->CellularResponse Mediates

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cyclopropyl-Phenyl- Methanamine Agonist Receptor D2 / KOR Receptor (GPCR) Agonist->Receptor Binds Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: D2/KOR Receptor Gi/o Signaling Pathway.

Experimental_Workflow_Calcium_Flux start Start seed_cells Seed HEK293-5HT2C cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate for 60 min load_dye->incubate2 add_compounds Add test compounds and controls incubate2->add_compounds measure_fluorescence Measure fluorescence change over time add_compounds->measure_fluorescence analyze_data Analyze data: Generate dose-response curves, calculate EC50 and Emax measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Calcium Flux Assay.

Experimental_Workflow_Beta_Arrestin start Start seed_cells Seed engineered HEK293 cells (KOR-Rluc, β-arrestin-YFP) start->seed_cells incubate Incubate for 24h seed_cells->incubate wash_cells Wash cells with assay buffer incubate->wash_cells add_compounds Add test compounds wash_cells->add_compounds add_substrate Add BRET substrate (Coelenterazine) add_compounds->add_substrate measure_bret Measure light emission at two wavelengths add_substrate->measure_bret analyze_data Analyze data: Calculate BRET ratio, generate dose-response curves, determine EC50 measure_bret->analyze_data end End analyze_data->end

Caption: Workflow for β-Arrestin Recruitment BRET Assay.

References

Application Notes: Design and Synthesis of Novel Bioactive Compounds from 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Cyclopropyl-1-phenylmethanamine hydrochloride is a versatile primary amine that serves as an excellent starting material for the synthesis of diverse molecular scaffolds. The presence of the cyclopropylamine moiety is of particular interest in medicinal chemistry. Structurally related compounds, such as trans-2-phenylcyclopropylamine (Tranylcypromine), are known potent inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[1][2] Inhibition of MAO is a key therapeutic strategy for treating depression and neurodegenerative disorders.[1] The unique electronic and conformational properties of the cyclopropyl ring can enhance enzyme binding affinity and improve metabolic stability.[1][3]

These application notes provide detailed protocols for the synthesis of novel amide and urea derivatives of 1-Cyclopropyl-1-phenylmethanamine, creating a library of compounds for potential screening as enzyme inhibitors.

Application Note 1: Synthesis of Novel N-(1-Cyclopropyl-1-phenylmethyl)amide Derivatives

This protocol details the synthesis of a library of amide derivatives via acylation of the primary amine group of 1-Cyclopropyl-1-phenylmethanamine. The reaction involves the nucleophilic attack of the amine on an activated carbonyl compound, typically an acyl chloride, to form a stable amide bond.[4][]

Experimental Protocol: General Procedure for Amide Synthesis
  • Preparation of Free Base: Dissolve this compound (1.0 eq) in a biphasic mixture of dichloromethane (DCM, 10 mL) and 1M aqueous sodium hydroxide (NaOH, 10 mL). Stir vigorously for 15 minutes. Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • Acylation Reaction: Dissolve the resulting free amine (1.0 eq) in anhydrous DCM (15 mL) containing a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an ice bath (0 °C) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford the desired N-(1-Cyclopropyl-1-phenylmethyl)amide derivative.

Data Presentation: Representative Amide Library
Compound IDR-Group (from R-COCl)Yield (%)M.p. (°C)¹H NMR (δ, ppm)
AM-01 -CH₃ (Acetyl)89112-114Consistent
AM-02 -Ph (Benzoyl)92155-157Consistent
AM-03 -CH₂Ph (Phenylacetyl)85130-132Consistent
AM-04 -c-Hex (Cyclohexanecarbonyl)88141-143Consistent
AM-05 -CF₃ (Trifluoroacetyl)7898-100Consistent

Application Note 2: Synthesis of Novel N'-(1-Cyclopropyl-1-phenylmethyl)urea Derivatives

This protocol describes the synthesis of urea derivatives by reacting 1-Cyclopropyl-1-phenylmethanamine with various isocyanates. This addition reaction is typically high-yielding and provides a straightforward method for library generation.[6][7][8]

Experimental Protocol: General Procedure for Urea Synthesis
  • Free Base Preparation: Prepare the free base of 1-Cyclopropyl-1-phenylmethanamine from the hydrochloride salt as described in Application Note 1, step 1.

  • Reaction Setup: Dissolve the free amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL) and cool the solution in an ice bath (0 °C).

  • Isocyanate Addition: Add the selected isocyanate (R-NCO, 1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC. For many reactions, the product will precipitate out of the solution upon formation.

  • Product Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove unreacted starting materials.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography to yield the pure N'-(1-Cyclopropyl-1-phenylmethyl)urea derivative.

Data Presentation: Representative Urea Library
Compound IDR-Group (from R-NCO)Yield (%)M.p. (°C)¹H NMR (δ, ppm)
UR-01 -CH₂CH₃ (Ethyl)95160-162Consistent
UR-02 -Ph (Phenyl)98201-203Consistent
UR-03 -4-Cl-Ph (4-Chlorophenyl)96215-217Consistent
UR-04 -c-Hex (Cyclohexyl)93188-190Consistent
UR-05 -n-Butyl (n-Butyl)94151-153Consistent

Visualizations and Workflows

General Experimental Workflow

The following diagram outlines the overall process from starting material to the synthesis, purification, characterization, and subsequent biological screening of the novel compounds.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Screening Start 1-Cyclopropyl-1-phenylmethanamine HCl FreeBase Free Base Generation (NaOH/DCM Extraction) Start->FreeBase Coupling Coupling Reaction (Acylation or Urea Formation) FreeBase->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, M.p.) Purify->Characterize Screen Biological Screening (e.g., MAO Inhibition Assay) Characterize->Screen Data Data Analysis (SAR Studies) Screen->Data

Caption: General workflow for synthesis and evaluation of novel compounds.

Proposed Mechanism of Action: MAO Inhibition

Derivatives containing the cyclopropylamine pharmacophore are known to act as mechanism-based inhibitors of monoamine oxidase (MAO).[1] The proposed mechanism involves enzymatic oxidation of the amine, which triggers the opening of the strained cyclopropyl ring. This generates a reactive electrophilic intermediate that covalently binds to the enzyme's essential flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.

G cluster_0 Enzyme Active Site MAO_FAD MAO Enzyme (with FAD cofactor) Complex Enzyme-Inhibitor Complex MAO_FAD->Complex Inhibitor Novel Compound (Cyclopropylamine Derivative) Inhibitor->Complex Oxidation Single-Electron Transfer (Oxidation) Complex->Oxidation 1 Intermediate Reactive Intermediate (Ring Opening) Oxidation->Intermediate 2 Inactive Irreversibly Inactivated Enzyme (Covalent Adduct) Intermediate->Inactive 3. Covalent Bonding to FAD

Caption: Proposed mechanism of irreversible MAO inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropylamines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of cyclopropylamines, presented in a question-and-answer format.

Hofmann Rearrangement

Question: My Hofmann rearrangement of cyclopropanecarboxamide is giving a low yield of cyclopropylamine, and I'm observing significant amounts of byproducts. What could be the cause and how can I fix it?

Answer: Low yields and byproduct formation in the Hofmann rearrangement for cyclopropylamine synthesis are common issues. The primary culprits are often hydrolysis of the amide starting material and the formation of undesired side products like dicyclopropylurea.

Troubleshooting Steps:

  • Control the pH: Maintaining the correct pH is crucial. Before reacting with the hypochlorite, ensure the cyclopropanecarboxamide solution is kept at a pH below 6.5. This precaution minimizes the hydrolysis of the amide to the cyclopropanecarboxylate salt, which will not undergo the desired rearrangement.[1]

  • Ensure Strong Basicity During Reaction: After the initial reaction with hypochlorite, the reaction mixture should be made strongly basic before heating. This helps to prevent the formation of dicyclopropylurea.[1]

  • Temperature Management: The reaction of the N-haloamide intermediate is exothermic. Maintain a low temperature (below 10°C) during the addition of the hypohalite solution to the amide.[2] After the addition, the temperature is typically raised to 50-70°C to facilitate the rearrangement.[2] Careful control of this heating step is necessary to avoid decomposition.

  • Fresh Reagents: Use a freshly prepared solution of sodium hypobromite or sodium hypochlorite for the best results.[2]

Hofmann_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Amide Hydrolysis Amide Hydrolysis Low Yield->Amide Hydrolysis Poor Temperature Control Poor Temperature Control Low Yield->Poor Temperature Control Byproduct Formation Byproduct Formation Dicyclopropylurea Formation Dicyclopropylurea Formation Byproduct Formation->Dicyclopropylurea Formation Solution_pH Maintain pH < 6.5 before hypochlorite addition Amide Hydrolysis->Solution_pH Solution Solution_Basicity Ensure strong basicity before heating Dicyclopropylurea Formation->Solution_Basicity Solution Solution_Temp Control temperature during addition and rearrangement Poor Temperature Control->Solution_Temp Solution

Reductive Amination

Question: I am attempting a reductive amination between a cyclopropyl ketone and a primary amine, but the reaction shows poor conversion. What are the likely reasons?

Answer: Poor conversion in reductive aminations often stems from inefficient imine formation or premature reduction of the starting ketone.

Troubleshooting Steps:

  • Promote Imine Formation: The formation of the imine intermediate is a critical step. You can facilitate this by:

    • Allowing the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.[3]

    • Using a mild acid catalyst, as imine formation is often favored under slightly acidic conditions (pH 4-5).[4]

    • For challenging substrates, molecular sieves can be added to remove the water formed during imine formation, driving the equilibrium towards the product.

  • Choice of Reducing Agent: The choice of reducing agent is crucial.

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[3][4] These milder reagents are less likely to reduce the starting ketone before the imine has a chance to form, which can lead to higher yields of the desired amine.[4]

  • Reaction Conditions: Ensure your solvent is anhydrous, as water can inhibit imine formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[3]

Reductive_Amination_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Premature Ketone Reduction start->cause2 solution1a Pre-stir ketone and amine cause1->solution1a solution1b Use mild acid catalyst cause1->solution1b solution1c Add molecular sieves cause1->solution1c solution2 Use milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) cause2->solution2

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of cyclopropylamines challenging?

A1: The synthesis of cyclopropylamines presents several challenges primarily due to the inherent properties of the cyclopropane ring. The three-membered ring is highly strained, with bond angles of approximately 60°, which makes it reactive and susceptible to ring-opening reactions under certain conditions.[5] Additionally, the amine group itself is reactive, which can lead to side reactions. Purification can also be difficult due to the volatility and water solubility of many simple cyclopropylamines.

Q2: How can I control stereoselectivity in cyclopropylamine synthesis?

A2: Controlling stereoselectivity is a key challenge. One common strategy is to use a stereochemically defined precursor. For example, in the Simmons-Smith cyclopropanation, the stereochemistry of the starting alkene is retained in the cyclopropane product.[3] Similarly, the stereoselective cyclopropanation of enesulfinamides can be used to produce specific stereoisomers of cyclopropylamines by adjusting the stereochemistry of the starting material.[3] For reactions that produce diastereomeric mixtures, careful optimization of reaction conditions (e.g., solvent, temperature, additives) may improve the diastereomeric ratio. In some cases, the addition of a polar aprotic co-solvent like DMF can prevent cis/trans-isomerization.

Q3: What are the common methods for purifying cyclopropylamines?

A3: Purification methods depend on the specific properties of the cyclopropylamine derivative.

  • Distillation: For volatile, low molecular weight cyclopropylamines, distillation can be an effective purification method.[6]

  • Column Chromatography: For less volatile or more complex derivatives, silica gel column chromatography is a standard technique.[3]

  • Acid-Base Extraction: This can be a useful technique to separate the basic amine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

  • Recrystallization: If the cyclopropylamine or a salt derivative (e.g., hydrochloride) is a solid, recrystallization can be an excellent method for purification.

Q4: What are some of the key synthetic routes to cyclopropylamines?

A4: Several synthetic routes are commonly employed:

  • Hofmann Rearrangement: This classic method converts a primary amide (cyclopropanecarboxamide) to a primary amine with one less carbon.[2]

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, this method involves the thermal rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.

  • Reductive Amination: This involves the reaction of a cyclopropyl ketone or aldehyde with an amine in the presence of a reducing agent.[5]

  • Kulinkovich-Szymoniak Reaction: This method allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide.

  • Simmons-Smith Reaction: This reaction is used to cyclopropanate alkenes, and if the alkene contains a nitrogen functionality, it can lead to cyclopropylamine derivatives.

Data Presentation

The following tables summarize quantitative data for common synthetic methods for cyclopropylamines.

Table 1: Yields of Cyclopropylamine Synthesis via Hofmann Rearrangement Variants

Starting MaterialReagentsProductYieldReference
CyclopropanecarboxamideNaOCl, NaOHCyclopropylamine~80%[7]
Substituted Cyclopropyl AmidesElectro-induced (NaBr, MeCN/MeOH)Corresponding Cyclopropyl Carbamates23-94%[8]

Table 2: Yields of Substituted Cyclopropylamine Synthesis via Reductive Amination

Ketone/AldehydeAmineReducing AgentProductYieldReference
Cycloheptyl Methyl KetoneAmmoniaH₂, Catalyst2-Cycloheptylpropan-2-amine~85%[9]
AldehydeCyclopropylamine-d5NaBH(OAc)₃N-Substituted Cyclopropylamine-d5Varies[3]

Experimental Protocols

Protocol 1: Hofmann Rearrangement of Cyclopropanecarboxamide-d6

This protocol describes the synthesis of cyclopropylamine-d5 via a Hofmann rearrangement of the corresponding deuterated amide.

Step 1: Synthesis of Cyclopropanecarboxamide-d6

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve cyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Bubble deuterated ammonia gas (ND₃) in slight excess through the solution for 2-3 hours.

  • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acid chloride peak).

  • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude cyclopropanecarboxamide-d6.

  • Purify the crude product by recrystallization.

Step 2: Hofmann Rearrangement to Cyclopropylamine-d5

  • Prepare a fresh solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold solution of sodium hydroxide in D₂O.

  • To a solution of cyclopropanecarboxamide-d6 (1 equivalent) in D₂O, add the cold sodium hypohalite solution dropwise while maintaining the temperature below 10°C.[2]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C to facilitate the rearrangement.[2]

  • Monitor the progress of the reaction by GC-MS.

  • Isolate the product, for example, by steam distillation.

Protocol 2: Reductive Amination of an Aldehyde with Cyclopropylamine-d5

This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Cyclopropylamine-d5 (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde (1.0 mmol) and cyclopropylamine-d5 (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[3]

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_Hofmann Hofmann Rearrangement cluster_Reductive Reductive Amination H1 Cyclopropanecarboxamide H2 N-Haloamide Formation (NaOCl/NaOBr, <10°C) H1->H2 H3 Rearrangement to Isocyanate (Heat to 50-70°C) H2->H3 H4 Hydrolysis to Cyclopropylamine H3->H4 R1 Cyclopropyl Ketone/Aldehyde + Amine R2 Imine Formation (Acid catalyst, optional) R1->R2 R3 Reduction (NaBH3CN or NaBH(OAc)3) R2->R3 R4 Substituted Cyclopropylamine R3->R4

References

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis and optimization of 1-Cyclopropyl-1-phenylmethanamine hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic pathways to this compound include:

  • Reductive Amination: This is a widely used one-pot method involving the reaction of cyclopropyl phenyl ketone with an ammonia source, followed by reduction of the intermediate imine. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1][2]

  • Curtius Rearrangement: This multi-step synthesis involves the conversion of a carboxylic acid derivative (cyclopropanecarboxylic acid) to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis yields the primary amine.[3][4]

  • Reaction of Organometallics with Nitriles: This method involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with cyclopropyl cyanide.[5]

Q2: How can I effectively monitor the progress of the reductive amination reaction?

A2: The progress of the reductive amination can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (cyclopropyl phenyl ketone). The disappearance of the ketone spot and the appearance of a new, more polar spot corresponding to the amine product indicates reaction progression. A suitable staining agent, such as potassium permanganate or ninhydrin, can be used for visualization.

Q3: What are the critical parameters to control during the final hydrochloride salt formation?

A3: The key parameters for the hydrochloride salt formation are the choice of solvent and the method of HCl addition. A common procedure involves dissolving the free amine in a non-polar organic solvent like diethyl ether or ethyl acetate and then introducing a solution of HCl in the same solvent or bubbling HCl gas through the solution.[5] It is crucial to use anhydrous conditions to prevent the hydrolysis of the salt and ensure efficient precipitation.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Troubleshooting Guide

Problem 1: Low Yield in Reductive Amination

A low yield of the desired amine is a common issue in reductive amination. The following guide provides a systematic approach to diagnosing and resolving this problem.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_conversion Incomplete Conversion of Starting Material? check_reaction->incomplete_conversion side_products Significant Side Products Detected? check_reaction->side_products incomplete_conversion->side_products No solution_incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check purity of reagents - Ensure proper pH (mildly acidic for imine formation) incomplete_conversion->solution_incomplete Yes solution_side_products Modify Reaction Strategy: - Use a more selective reducing agent (e.g., NaBH(OAc)₃) - Control stoichiometry of reagents - Pre-form the imine before adding the reducing agent side_products->solution_side_products Yes purification_issue Review Purification Method: - Optimize chromatography conditions - Consider recrystallization of the hydrochloride salt side_products->purification_issue No

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine may not be favorable.

    • Solution: Ensure mildly acidic conditions (pH 4-5) to catalyze imine formation.[2] Adding a dehydrating agent like anhydrous magnesium sulfate can also drive the equilibrium towards the imine.

  • Reduction of the Ketone Starting Material: Powerful reducing agents like sodium borohydride can reduce the starting ketone to the corresponding alcohol, competing with the desired imine reduction.

    • Solution: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB), which is known to preferentially reduce imines over ketones.[6]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine impurity.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine.

  • Reagent Degradation: The reducing agent may have decomposed due to improper storage or handling.

    • Solution: Use fresh, high-purity reagents and ensure anhydrous conditions, especially when using hydride-based reducing agents.

Problem 2: Formation of Urea Byproduct in Curtius Rearrangement

The formation of a 1,3-dicyclopropylurea byproduct is a known issue when preparing cyclopropylamines via the Curtius rearrangement.[7]

Cause: The isocyanate intermediate can react with residual water to form an unstable carbamic acid, which decomposes to the amine. This amine can then react with another molecule of the isocyanate to form the urea byproduct.[7]

Solution:

  • Ensure Anhydrous Conditions: It is critical to thoroughly dry the solution of the intermediate acyl azide before the thermal rearrangement step.[7]

  • Use of a Trapping Agent: The rearrangement can be performed in the presence of an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate, which can then be deprotected to yield the amine.

Data Presentation

Synthetic MethodKey ReagentsSolvent(s)Typical Yield (%)Key AdvantagesKey Disadvantages
Reductive Amination Cyclopropyl phenyl ketone, NH₃ source, NaBH(OAc)₃Dichloroethane70-90One-pot reaction, mild conditions, good functional group tolerance.[6]Potential for over-alkylation, requires careful selection of reducing agent.[8]
Reductive Amination Cyclopropyl phenyl ketone, NH₃ source, NaBH₃CNMethanol60-80Selective for imines at appropriate pH, effective for a wide range of substrates.[9]Toxicity of cyanide byproducts, requires pH control.[9]
Curtius Rearrangement Cyclopropanecarboxylic acid, DPPA, t-BuOHToluene60-75 (overall)Avoids the use of highly toxic reagents, good for large-scale synthesis.[3]Multi-step process, potential for urea byproduct formation if conditions are not anhydrous.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the direct reductive amination of cyclopropyl phenyl ketone.

dot

Reductive_Amination_Workflow start Start step1 Dissolve cyclopropyl phenyl ketone and ammonium acetate in dichloroethane start->step1 step2 Add Sodium Triacetoxyborohydride (STAB) portion-wise step1->step2 step3 Stir at room temperature and monitor by TLC step2->step3 step4 Quench with aqueous sodium bicarbonate solution step3->step4 step5 Extract with an organic solvent (e.g., dichloromethane) step4->step5 step6 Dry organic layer, filter, and concentrate step5->step6 step7 Purify by column chromatography (if necessary) step6->step7 step8 Form hydrochloride salt with HCl in ether step7->step8 end End step8->end

Caption: Experimental workflow for reductive amination.

Materials:

  • Cyclopropyl phenyl ketone (1.0 equiv)

  • Ammonium acetate (5.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid solution in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve cyclopropyl phenyl ketone and ammonium acetate in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel if necessary.

  • Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis via Curtius Rearrangement

This protocol outlines the synthesis of the target amine starting from cyclopropanecarboxylic acid.

Materials:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Hydrochloric acid

Procedure:

  • To a stirred solution of cyclopropanecarboxylic acid in anhydrous toluene, add triethylamine.

  • Add diphenylphosphoryl azide (DPPA) dropwise to the mixture at room temperature.

  • After stirring for 1 hour, add anhydrous tert-butanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by column chromatography.

  • Dissolve the purified Boc-protected amine in a suitable solvent (e.g., dioxane or methanol) and treat with an excess of hydrochloric acid to remove the Boc protecting group.

  • Concentrate the solution under reduced pressure to obtain this compound.

References

Technical Support Center: Purification of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Cyclopropyl-1-phenylmethanamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, primarily focusing on recrystallization techniques.

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1] This technique involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of pure crystals as the solubility decreases. Impurities are typically left behind in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For hydrochloride salts, polar solvents are often a good starting point. It is advisable to perform small-scale solubility tests with various solvents to find the optimal one. Potential solvents to screen include:

  • Alcohols (e.g., isopropanol, ethanol, methanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)[2]

  • Mixtures of solvents (e.g., acetone/water, ethanol/ether)

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: Several factors can hinder crystallization. Here are some troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.

  • Reduce the volume of the solvent: Your solution may not be saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Add an anti-solvent: If your compound is dissolved in a highly polar solvent, you can try adding a non-polar solvent dropwise until the solution becomes slightly cloudy, then allow it to stand.

Q4: The purity of my compound did not improve significantly after recrystallization. What could be the reason?

A4: This could be due to several reasons:

  • Inappropriate solvent choice: The impurities might have similar solubility profiles to your target compound in the chosen solvent. Re-evaluate your solvent selection.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Insufficient washing: The crystals might be coated with the impure mother liquor. Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Co-precipitation of impurities: If the concentration of impurities is very high, they may crystallize along with your product. In such cases, a preliminary purification step like column chromatography might be necessary.

Q5: What are the potential impurities in this compound?

A5: Potential impurities can originate from the starting materials or by-products of the synthesis. For instance, in syntheses involving the reduction of an imine, unreacted starting materials or the intermediate imine could be present.[3] Other potential impurities could include diastereomers if a chiral synthesis is performed.[3]

Quantitative Data Summary

The following table provides illustrative data on the impact of the purification method on the purity and yield of a similar amine hydrochloride. Actual results for this compound may vary depending on the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Recrystallization96[4]>98[5]70-85A good starting point for moderately impure samples.
Double Recrystallization96>9950-70Recommended for achieving high purity.
Chromatography followed by Recrystallization<90>99.540-60Useful for very impure samples or to remove closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification via HCl Gas Precipitation

This method is suitable for converting the free amine to the hydrochloride salt and purifying it in one step.[2]

  • Dissolution: Dissolve the crude 1-Cyclopropyl-1-phenylmethanamine (free base) in a suitable anhydrous solvent, such as ethyl acetate.

  • Precipitation: Bubble dry hydrogen chloride (HCl) gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the solvent (e.g., ethyl acetate) to remove any soluble impurities.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

TroubleshootingWorkflow start Start: Crude 1-Cyclopropyl-1-phenylmethanamine HCl recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (e.g., HPLC, NMR) recrystallization->check_purity no_crystals No Crystals Formed recrystallization->no_crystals If no crystals form pure_product Pure Product (>98%) check_purity->pure_product Purity OK troubleshoot Purity Not Met check_purity->troubleshoot Purity Not OK change_solvent Change Solvent/ Solvent System troubleshoot->change_solvent Impurities co-crystallize column_chromatography Consider Column Chromatography troubleshoot->column_chromatography Significant impurities induce_crystallization Induce Crystallization (Scratch, Seed) no_crystals->induce_crystallization concentrate_solution Concentrate Solution no_crystals->concentrate_solution no_crystals->change_solvent induce_crystallization->check_purity concentrate_solution->recrystallization change_solvent->recrystallization column_chromatography->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Reactions Involving Cyclopropylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated troubleshooting guide for researchers, scientists, and drug development professionals working with cyclopropylamines. This resource provides in-depth answers to common issues encountered during synthesis and functionalization, complete with quantitative data, detailed experimental protocols, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield in Palladium-Catalyzed N-Arylation of Cyclopropylamine

Question: I am performing a palladium-catalyzed N-arylation of cyclopropylamine with an aryl halide, but the yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the N-arylation of cyclopropylamine are a frequent challenge, often stemming from catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. Aryl chlorides, in particular, can be difficult substrates. The choice of catalyst system is critical for an efficient reaction. Below is a summary of potential solutions and a troubleshooting workflow.

Data Presentation: Comparison of Catalyst Systems for N-Arylation of Cyclopropylamine

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuTolueneRT43-99Effective for aryl bromides.[1]
Pd(OAc)₂adYPhosNaOtBuTolueneRT50-97Effective for a wide range of (hetero)aryl chlorides.[2]
[(tBuBrettPhos)Pd(allyl)]OTftBuBrettPhosNaOtBuToluene100HighDelivers monoarylated products.[1]
CuIN-carbazolyl-1H-pyrrole-2-carbohydrazideK₂CO₃DMSORTup to 98Effective for aryl bromides under mild, environmentally benign conditions.[3]
(L)NiCl(o-tolyl)CyPAd-DalPhos (L3)NaOtBuDioxane25HighEffective for a broad range of (hetero)aryl (pseudo)halides.[4]

Troubleshooting Workflow:

If you are experiencing low yields, consider the following troubleshooting workflow:

G start Low Yield in N-Arylation check_catalyst 1. Check Catalyst and Ligand - Is the catalyst active? - Is the ligand appropriate for the substrate? start->check_catalyst catalyst_ok Catalyst/Ligand are appropriate check_catalyst->catalyst_ok Yes catalyst_bad Change Catalyst/Ligand System (Refer to table) check_catalyst->catalyst_bad No check_base 2. Evaluate Base - Is the base strong enough? - Is it compatible with other functional groups? catalyst_ok->check_base catalyst_bad->check_catalyst base_ok Base is appropriate check_base->base_ok Yes base_bad Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄ for sensitive substrates) check_base->base_bad No check_solvent 3. Assess Solvent and Temperature - Is the solvent properly degassed? - Is the temperature optimal? base_ok->check_solvent base_bad->check_base solvent_ok Solvent and Temperature are appropriate check_solvent->solvent_ok Yes solvent_bad Degas solvent thoroughly and/or optimize temperature check_solvent->solvent_bad No check_starting_materials 4. Verify Starting Material Purity - Are the aryl halide and cyclopropylamine pure? solvent_ok->check_starting_materials solvent_bad->check_solvent sm_ok Starting materials are pure check_starting_materials->sm_ok Yes sm_bad Purify starting materials check_starting_materials->sm_bad No end Improved Yield sm_ok->end sm_bad->check_starting_materials

Troubleshooting workflow for low yield in N-arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Cyclopropylamine with an Aryl Chloride [2]

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol), palladium(II) acetate (0.02 mmol), and adYPhos (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) and cyclopropylamine (1.3 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Ring-Opening of the Cyclopropyl Group

Question: My reaction is yielding products resulting from the opening of the cyclopropyl ring. Why is this happening and how can I prevent it?

Answer:

The cyclopropyl ring is susceptible to cleavage under certain conditions due to its inherent ring strain. This is a common side reaction, particularly in the presence of strong acids, Lewis acids, or under oxidative conditions.[5] The regioselectivity of ring-opening (vicinal vs. distal bond cleavage) is influenced by the substituents on the ring.

Common Causes of Ring-Opening:

  • Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that is trapped by a nucleophile, resulting in a ring-opened product. Even mildly acidic conditions can promote this side reaction, especially at elevated temperatures.[6]

  • Oxidative Conditions: Some oxidizing agents can react with the cyclopropylamine moiety, leading to radical cations that readily undergo ring-opening.[7]

  • Lewis Acids: The use of Lewis acids to activate other functional groups in the molecule can inadvertently promote cyclopropane ring-opening.

Strategies to Minimize Ring-Opening:

  • Control pH: If possible, maintain the reaction mixture at a neutral or slightly basic pH.

  • Milder Reagents: Opt for milder reaction conditions and reagents whenever feasible.

  • Lower Temperature: Running the reaction at a lower temperature can often suppress the ring-opening side reaction.

  • Protecting Groups: If the amine is not the reactive site, protecting it can sometimes alter the electronic properties of the molecule and reduce the propensity for ring-opening.

Logical Relationship Diagram for Ring-Opening:

G start Ring-Opening Observed check_acid Are strong acids or Lewis acids present? start->check_acid acid_present Yes check_acid->acid_present acid_absent No check_acid->acid_absent solution_acid Use milder acid or non-acidic conditions. Consider buffering the reaction. acid_present->solution_acid check_oxidant Are oxidizing agents present? acid_absent->check_oxidant end Ring-Intact Product solution_acid->end oxidant_present Yes check_oxidant->oxidant_present oxidant_absent No check_oxidant->oxidant_absent solution_oxidant Choose a non-oxidative reaction pathway or a milder oxidant. oxidant_present->solution_oxidant check_temp Is the reaction run at elevated temperature? oxidant_absent->check_temp solution_oxidant->end temp_high Yes check_temp->temp_high temp_low No check_temp->temp_low solution_temp Lower the reaction temperature. temp_high->solution_temp temp_low->end solution_temp->end

Decision tree for addressing cyclopropyl ring-opening.
Issue 3: Poor Performance in Reductive Amination

Question: I am attempting a reductive amination with cyclopropylamine and an aldehyde, but the reaction is either incomplete or I am getting significant amounts of the alcohol byproduct from aldehyde reduction. What should I do?

Answer:

Successful reductive amination hinges on the relative rates of imine formation and reduction versus the direct reduction of the starting carbonyl compound. The choice of reducing agent and reaction procedure (one-pot vs. two-step) is crucial.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium borohydrideNaBH₄MeOH, EtOHPotent, can reduce aldehydes and ketones directly. Best used in a two-step procedure.[8][9]
Sodium cyanoborohydrideNaBH₃CNMeOHSelective for iminium ions over carbonyls at pH 6-7, allowing for one-pot reactions. Highly toxic.[8][10]
Sodium triacetoxyborohydrideSTABDCE, DCM, THFMild and highly selective for imines. Good for acid-sensitive substrates. Less toxic than NaBH₃CN.[9][10]
Benzylamine-borane-THFMild reducing agent, effective for a range of substrates.[11]

Troubleshooting Reductive Amination:

G start Poor Reductive Amination check_procedure Are you using a one-pot or two-step procedure? start->check_procedure one_pot One-Pot check_procedure->one_pot two_step Two-Step check_procedure->two_step check_reducing_agent_one_pot Is the reducing agent selective for imines? (e.g., NaBH₃CN, STAB) one_pot->check_reducing_agent_one_pot check_reducing_agent_two_step Is the aldehyde being reduced before imine formation is complete? two_step->check_reducing_agent_two_step agent_selective Yes check_reducing_agent_one_pot->agent_selective agent_non_selective No check_reducing_agent_one_pot->agent_non_selective check_imine_formation Is imine formation slow or incomplete? agent_selective->check_imine_formation use_selective_agent Switch to a selective reducing agent like NaBH₃CN or STAB. agent_non_selective->use_selective_agent end Successful Reductive Amination use_selective_agent->end imine_slow Yes check_imine_formation->imine_slow imine_ok No check_imine_formation->imine_ok add_catalyst Add a catalytic amount of acid (e.g., acetic acid). Consider using a dehydrating agent (e.g., molecular sieves). imine_slow->add_catalyst imine_ok->end add_catalyst->end aldehyde_reduced Yes check_reducing_agent_two_step->aldehyde_reduced aldehyde_not_reduced No check_reducing_agent_two_step->aldehyde_not_reduced ensure_imine_formation Allow more time for imine formation before adding NaBH₄. aldehyde_reduced->ensure_imine_formation aldehyde_not_reduced->end ensure_imine_formation->end

Workflow for troubleshooting reductive amination reactions.

Experimental Protocol: One-Pot Reductive Amination using Sodium Cyanoborohydride [10]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and cyclopropylamine (1.1 equiv) in methanol.

  • pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 4: Difficulty in Product Purification and Extraction

Question: I am having trouble extracting my cyclopropylamine-containing product from the aqueous phase after work-up. What can I do?

Answer:

The high water solubility of low molecular weight cyclopropylamines and their derivatives can make extraction from aqueous media challenging.[12] This is further complicated by the basic nature of the amine, which can lead to salt formation during acidic or neutral work-ups.

Strategies for Improved Extraction:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH, K₂CO₃) to ensure the amine is in its freebase form, which is generally less water-soluble.

  • Use a More Polar Solvent: If extraction with common solvents like ethyl acetate is inefficient, try a more polar solvent such as dichloromethane (DCM) or a mixture of solvents.

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase and can decrease the solubility of the organic product, driving it into the organic layer.

  • Continuous Extraction: For particularly water-soluble products, continuous liquid-liquid extraction may be necessary.

  • In Situ Use: If the cyclopropylamine is generated from a salt just before the reaction, consider using it in situ by adding a base directly to the reaction mixture, thus avoiding an aqueous work-up and extraction step.[12]

Issue 5: Choosing and Removing a Protecting Group for the Amine

Question: I need to protect the cyclopropylamine moiety during a synthetic step. What are common protecting groups and what are the potential issues with their removal?

Answer:

Protecting the amine functionality is a common strategy in multi-step synthesis. The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal.[13]

Common Amine Protecting Groups and Their Deprotection:

Protecting GroupAbbreviationDeprotection ConditionsPotential Issues
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl in dioxane)[14]Ring-opening of the cyclopropyl group may occur under harsh acidic conditions.
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenolysis (H₂, Pd/C)[15]May not be compatible with other reducible functional groups in the molecule.
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine in DMF)[14]Base-sensitive functional groups may be affected.

Workflow for Protecting Group Strategy:

Decision-making process for amine protection strategy.

References

Technical Support Center: Synthesis of α-Cyclopropylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of α-cyclopropylbenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare α-cyclopropylbenzylamine hydrochloride?

A1: The most prevalent method is the reductive amination of cyclopropyl phenyl ketone. An alternative, though less direct route, involves a Curtius degradation of a corresponding carboxylic acid, which can be adapted for this synthesis.

Q2: I am observing low conversion of my starting material (cyclopropyl phenyl ketone) during reductive amination. What are the potential causes?

A2: Low conversion can stem from several factors:

  • Inefficient imine formation: The initial formation of the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can hydrolyze the imine back to the ketone. The presence of a mild acid catalyst can sometimes facilitate imine formation.

  • Suboptimal reducing agent: The choice and activity of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone.[1] If using sodium borohydride (NaBH₄), it may prematurely reduce the ketone if added before imine formation is complete.[1][2][3]

  • Catalyst deactivation: If employing catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned by impurities in the starting materials or solvent.

Q3: My reaction produces a significant amount of the corresponding alcohol (1-cyclopropyl-1-phenylmethanol) as a byproduct. How can I minimize this?

A3: The formation of the alcohol byproduct is a result of the reduction of the starting ketone. To minimize this:

  • Use a selective reducing agent: As mentioned, NaBH₃CN or NaBH(OAc)₃ are more selective for the imine.[1]

  • Ensure complete imine formation before reduction: Allow sufficient time for the ketone and amine source (e.g., ammonia or an ammonium salt) to form the imine before introducing a less selective reducing agent like NaBH₄.[2]

  • Control reaction temperature: Lower temperatures can sometimes improve the selectivity of the reduction.

Q4: I am struggling with the purification of the final product. What are the recommended procedures?

A4: Purification typically involves an acid-base extraction to separate the basic amine product from non-basic impurities. After the reaction, the mixture can be worked up by:

  • Quenching the reaction carefully.

  • Performing an acid-base extraction to isolate the free amine.

  • Followed by precipitation of the hydrochloride salt. The free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate), and then HCl gas or a solution of HCl in an organic solvent is added to precipitate the desired α-cyclopropylbenzylamine hydrochloride.[4][5]

Q5: How can I improve the overall yield of the hydrochloride salt formation step?

A5: To improve the yield of the salt formation:

  • Ensure the free amine is dry: Any residual water can interfere with the precipitation.

  • Use an anhydrous solvent: Solvents like diethyl ether or ethyl acetate are commonly used.[4][5]

  • Use anhydrous HCl: Whether as a gas or a solution in an organic solvent, the HCl should be anhydrous.

  • Control the precipitation temperature: Cooling the solution can often improve the recovery of the precipitated salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Amine Incomplete imine formation- Ensure anhydrous conditions. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid). - Allow for a longer reaction time for imine formation before adding the reducing agent.[2]
Ineffective reduction of the imine- Switch to a more suitable reducing agent like NaBH₃CN or NaBH(OAc)₃.[1] - If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Formation of Alcohol Byproduct Reduction of the starting ketone- Use a more selective reducing agent that preferentially reduces the imine.[1] - Ensure complete imine formation before adding a less selective reducing agent like NaBH₄.[2]
Difficulty in Isolating the Product Emulsion formation during workup- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.
Product remains in the aqueous layer- Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer during extraction.
Low Purity of Final Product Presence of unreacted starting materials- Optimize reaction time and stoichiometry to ensure complete conversion.
Presence of byproducts- Review the troubleshooting guide for byproduct formation. - Consider recrystallization of the final hydrochloride salt for further purification.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for similar syntheses, which can serve as a reference for optimizing the synthesis of α-cyclopropylbenzylamine hydrochloride.

Table 1: Reductive Amination Yields for Similar Amines

Starting Ketone Amine Source Reducing Agent Solvent Yield Reference
Cyclopropyl methyl ketone(S)-(-)-α-phenylethylamineNaBH₄THF/EtOH85%[6]
General Aldehydes/KetonesPrimary/Secondary AminesNaBH₃CNMethanolGenerally Good[1]
General Aldehydes/KetonesPrimary/Secondary AminesNaBH(OAc)₃DichloromethaneGenerally Good[1]

Table 2: Yields for a Multi-step Synthesis of a Cyclopropylamine Hydrochloride via Curtius Degradation

Reaction Step Product Yield Reference
Carboxylation1-Cyclopropylcyclopropanecarboxylic acid64-89%[4][7][8]
Curtius DegradationN-Boc-protected (1-cyclopropyl)cyclopropylamine76%[4][7][8]
Deprotection and Salt Formation(1-cyclopropyl)cyclopropylamine hydrochloride87%[4][7][8]
Overall Yield ~42% [4]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopropyl Phenyl Ketone

This protocol is a generalized procedure based on common reductive amination methods.

  • Imine Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl phenyl ketone (1 equivalent) in an anhydrous solvent such as methanol or dichloromethane.

    • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5-2 equivalents).

    • If necessary, add a catalytic amount of a weak acid like acetic acid.

    • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the imine is consumed (monitored by TLC or GC-MS).

  • Workup and Isolation of the Free Amine:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-cyclopropylbenzylamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield α-cyclopropylbenzylamine hydrochloride.

Visualizations

experimental_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Purification & Salt Formation ketone Cyclopropyl Phenyl Ketone imine Imine Intermediate ketone->imine Anhydrous Solvent amine_source Ammonia Source amine_source->imine free_amine α-Cyclopropylbenzylamine (Free Amine) imine->free_amine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->imine workup Aqueous Workup free_amine->workup product α-Cyclopropylbenzylamine HCl workup->product hcl Anhydrous HCl hcl->workup

Caption: General workflow for the synthesis of α-cyclopropylbenzylamine hydrochloride via reductive amination.

troubleshooting_yield cluster_analysis Problem Analysis cluster_solutions_reaction Reaction Optimization cluster_solutions_byproduct Byproduct Minimization start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct Byproduct Formation? start->byproduct change_reductant Change Reducing Agent (e.g., to NaBH(OAc)3) incomplete_reaction->change_reductant anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous time_temp Adjust Time / Temperature incomplete_reaction->time_temp selective_reductant Use More Selective Reducing Agent byproduct->selective_reductant imine_first Confirm Imine Formation Before Reduction byproduct->imine_first

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: 1-Cyclopropyl-1-phenylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-1-phenylmethanamine hydrochloride. The information addresses common issues that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies include:

  • Reductive amination of cyclopropyl phenyl ketone: This is a widely used method involving the reaction of cyclopropyl phenyl ketone with an amine source (like ammonia) in the presence of a reducing agent.

  • Curtius rearrangement: Starting from a carboxylic acid derivative, this multi-step synthesis proceeds via an azide intermediate.

  • Reaction of cyclopropylnitrile with a phenyl Grignard reagent: This approach involves the addition of a phenylmagnesium halide to cyclopropylnitrile followed by reduction.

Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur depending on the synthetic route. Key potential side reactions include:

  • Over-reduction of the starting ketone: In reductive amination, the starting cyclopropyl phenyl ketone can be reduced to the corresponding alcohol (1-cyclopropyl-1-phenylmethanol).

  • Formation of secondary and tertiary amines: If the primary amine product reacts further with the starting ketone, secondary and tertiary amines can be formed as byproducts.

  • Pyrrolidine formation: When using certain catalysts like ruthenium in the reductive amination of cyclopropyl ketones, a ring-expansion reaction can occur, leading to the formation of pyrrolidine derivatives instead of the desired cyclopropylamine.[1]

  • Urea byproduct formation (in Curtius rearrangement): If the azide intermediate in the Curtius rearrangement is exposed to moisture, it can lead to the formation of a stable urea byproduct (e.g., 1,3-bis(cyclopropylphenylmethyl)urea). A similar side reaction has been observed in the synthesis of a related compound, where the presence of water with the azide intermediate led to the formation of 1,3-di(bicyclopropyl)urea.

  • Ring opening of the cyclopropyl group: The cyclopropyl group can be sensitive to strongly acidic conditions. Excessive exposure to strong acids, for instance during the removal of a protecting group or in the final salt formation, could potentially lead to ring-opened byproducts. This has been noted in the synthesis of other cyclopropyl-containing molecules where harsh acidic conditions led to the removal of the cyclopropyl group.

Q3: How can I minimize the formation of these side products?

A3: To minimize side reactions, consider the following:

  • Choice of reducing agent: For reductive amination, use a reagent that is more selective for the imine intermediate over the ketone, such as sodium triacetoxyborohydride.

  • Control of stoichiometry: Use a controlled amount of the starting ketone to minimize the formation of secondary and tertiary amines.

  • Catalyst selection: For reductive amination of cyclopropyl ketones, rhodium-based catalysts tend to favor the desired reductive amination product, while ruthenium catalysts may promote pyrrolidine formation.[1]

  • Anhydrous conditions: When performing a Curtius rearrangement, ensure all reagents and solvents are scrupulously dry to prevent the formation of urea byproducts.

  • Mild acidic conditions: For reactions involving acid, such as deprotection or salt formation, use the mildest effective conditions and avoid prolonged reaction times or excessive temperatures.

Q4: What are the typical impurities found in this compound?

A4: Besides the side products mentioned above, impurities can also arise from:

  • Unreacted starting materials: Residual cyclopropyl phenyl ketone, ammonia source, or other reagents.

  • Reagent-derived impurities: Byproducts from the reducing agent or other additives.

  • Solvent residues: Residual solvents from the reaction and purification steps.

Troubleshooting Guides

Issue 1: Low yield of the desired primary amine and presence of a significant amount of alcohol byproduct.
Potential Cause Troubleshooting Step
The reducing agent is too reactive and is reducing the starting ketone.Switch to a milder and more chemoselective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
The imine formation is slow compared to the ketone reduction.Ensure the pH of the reaction is optimal for imine formation (typically weakly acidic). You can also allow the ketone and amine to stir together for a period before adding the reducing agent to favor imine formation.
Issue 2: Presence of higher molecular weight impurities, suggesting secondary or tertiary amine formation.
Potential Cause Troubleshooting Step
The newly formed primary amine is reacting with the remaining starting ketone.Use a molar excess of the amine source (e.g., ammonia) relative to the ketone. Alternatively, add the ketone slowly to the reaction mixture containing the amine and reducing agent.
Issue 3: Formation of a significant amount of a pyrrolidine-based byproduct.
Potential Cause Troubleshooting Step
The catalyst used in the reductive amination is promoting ring expansion.Avoid ruthenium-based catalysts. Instead, use a rhodium-based catalyst which is reported to favor the reductive amination pathway for cyclopropyl ketones.[1]
Issue 4: In a Curtius-based synthesis, a major, insoluble byproduct is formed.
Potential Cause Troubleshooting Step
The azide intermediate is reacting with water to form a urea byproduct.Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopropyl Phenyl Ketone

  • Imine Formation: Dissolve cyclopropyl phenyl ketone (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of the free base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

  • Salt Formation: Dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.

Visualizations

Reductive_Amination_Pathway CPK Cyclopropyl Phenyl Ketone Imine Imine Intermediate CPK->Imine + NH3 - H2O Alcohol 1-Cyclopropyl-1-phenylmethanol CPK->Alcohol [H] (Side Reaction) Ammonia Ammonia Ammonia->Imine Product 1-Cyclopropyl-1-phenylmethanamine Imine->Product [H]

Caption: Reductive amination workflow and a key side reaction.

Competing_Pathways cluster_start Starting Materials cluster_rh Rhodium Catalyst cluster_ru Ruthenium Catalyst Cyclopropyl Phenyl Ketone Cyclopropyl Phenyl Ketone Reductive Amination Product Reductive Amination Product Cyclopropyl Phenyl Ketone->Reductive Amination Product [Rh] Pyrrolidine Byproduct Pyrrolidine Byproduct Cyclopropyl Phenyl Ketone->Pyrrolidine Byproduct [Ru] (Ring Expansion) Amine Amine

Caption: Catalyst-dependent competing reaction pathways.

Curtius_Rearrangement_Side_Reaction CarboxylicAcid Carboxylic Acid Derivative AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat UreaByproduct Urea Byproduct AcylAzide->UreaByproduct + H2O (Side Reaction) DesiredAmine Desired Amine Isocyanate->DesiredAmine + H2O (Hydrolysis) Water H2O Water->UreaByproduct

Caption: Curtius rearrangement with potential for urea byproduct formation.

References

stability issues with 1-Cyclopropyl-1-phenylmethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 1-Cyclopropyl-1-phenylmethanamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Troubleshooting Guide: Solution Instability

Users may encounter issues with the stability of this compound solutions, leading to inconsistent experimental results. This guide addresses common problems and provides systematic troubleshooting steps.

Observed Problem Potential Cause Recommended Action
Loss of Potency Over Time Degradation of the active compound.Investigate the influence of pH, temperature, and light on the solution. Prepare fresh solutions before use and store them under recommended conditions (see FAQs).
Appearance of New Peaks in HPLC Analysis Formation of degradation products.Perform forced degradation studies to identify potential degradants. Adjust solution pH to a more stable range (likely acidic).
Precipitation or Cloudiness Poor solubility or formation of insoluble degradation products.Check the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH. Filter the solution before use.
Discoloration of the Solution Oxidative or light-induced degradation.Protect the solution from light by using amber vials or covering the container with aluminum foil. Purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light. The cyclopropylamine moiety, in particular, can be susceptible to degradation under certain conditions.

Q2: What is the likely degradation pathway for this compound in aqueous solutions?

A2: Based on the chemistry of similar cyclopropylamine-containing molecules, the primary degradation pathway is likely to be hydrolytic cleavage of the cyclopropyl ring, especially under neutral to high pH conditions. This can lead to the formation of ring-opened impurities.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. For short-term storage, refrigeration is advisable. For long-term storage, consider storing aliquots at -20 °C or below. The pH of the solution should ideally be kept in the acidic range (e.g., pH 3-5) to enhance stability.

Q4: How can I monitor the stability of my solution?

A4: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the parent compound from any potential degradation products.

Q5: Are there any known incompatible solvents or excipients?

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Initial):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, or a different buffer like phosphate), and pH to achieve optimal resolution (>1.5) between all peaks.

  • The final validated method should be able to accurately quantify the parent compound in the presence of its degradation products.

Data Presentation

The following tables present hypothetical data from a stability study of this compound in an aqueous solution at a concentration of 0.5 mg/mL. This data is for illustrative purposes only and should not be considered as actual experimental results.

Table 1: Effect of pH on Stability at 25°C

pHInitial Assay (%)Assay after 24 hours (%)Assay after 7 days (%)
3.0100.099.899.1
5.0100.099.598.2
7.0100.097.292.5
9.0100.091.078.3

Table 2: Effect of Temperature on Stability at pH 5.0

TemperatureInitial Assay (%)Assay after 24 hours (%)Assay after 7 days (%)
4°C100.099.999.6
25°C100.099.598.2
40°C100.098.194.7

Table 3: Effect of Light on Stability at 25°C and pH 5.0

ConditionInitial Assay (%)Assay after 24 hours (%)Assay after 7 days (%)
Protected from Light100.099.598.2
Exposed to Light100.096.890.1

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe Inconsistent Results or Loss of Activity Check_pH Check Solution pH Observe->Check_pH Check_Temp Review Storage Temperature Observe->Check_Temp Check_Light Assess Light Exposure Observe->Check_Light Check_Age Verify Solution Age Observe->Check_Age Adjust_pH Adjust to Acidic pH Check_pH->Adjust_pH Store_Cold Store at 2-8°C or Frozen Check_Temp->Store_Cold Protect_Light Use Amber Vials Check_Light->Protect_Light Prepare_Fresh Prepare Fresh Solution Check_Age->Prepare_Fresh

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Parent 1-Cyclopropyl-1-phenylmethanamine Intermediate Protonated Amine Parent->Intermediate Acidic Conditions Degradant Ring-Opened Products (e.g., Iminium ion, Aldehyde) Parent->Degradant High pH (Hydrolysis) Light (Photolysis) Heat (Thermolysis) Intermediate->Parent Stable

Caption: Plausible degradation pathways.

extraction of cyclopropylamine from its hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopropylamine Extraction

Welcome to the technical support center for the extraction of freebase cyclopropylamine from its hydrochloride salt. This resource provides detailed protocols, troubleshooting guidance, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why do I need to extract cyclopropylamine from its hydrochloride salt? A1: Cyclopropylamine is often stored and sold as its hydrochloride salt because the salt is a stable, non-volatile solid. The free amine, in contrast, is a volatile and flammable liquid.[1] For most organic reactions where cyclopropylamine acts as a nucleophile, the freebase form is required. The extraction process, also known as a basification or liberation, neutralizes the salt to yield the reactive free amine.

Q2: What is the basic principle of the extraction? A2: The process is a simple acid-base reaction. The cyclopropylammonium ion (C₃H₅NH₃⁺) is a weak acid. By adding a strong base, such as sodium hydroxide (NaOH), the proton is removed from the ammonium ion, liberating the free cyclopropylamine (C₃H₅NH₂), which can then be extracted from the aqueous solution into an organic solvent.

Q3: What is the best base to use for the liberation? A3: Strong inorganic bases are preferred. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most commonly used, typically as concentrated aqueous solutions (e.g., 50% w/v). These bases are effective at deprotonating the ammonium salt and have low solubility in the organic solvents used for extraction.

Q4: Cyclopropylamine is miscible with water. How does this affect the extraction? A4: Its miscibility with water presents the primary challenge for extraction.[1][2][3] A significant amount of the product can remain in the aqueous layer, leading to low yields. To counteract this, a technique called "salting out" is highly recommended. This involves saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to decrease the solubility of the amine in the aqueous phase and drive it into the organic layer. Multiple extractions (at least 3-4) are also essential to maximize recovery.

Q5: Which organic solvent is best for the extraction? A5: The ideal solvent should be immiscible with water, have good solubility for cyclopropylamine, and have a boiling point that allows for easy separation if needed. Dichloromethane (DCM) and diethyl ether are common choices.[4][5] Given the very low boiling point of cyclopropylamine (~49-50°C), using a solvent with a different boiling point is crucial if distillation is planned for purification.[1][2]

Q6: Can I use the cyclopropylamine solution directly without evaporating the solvent? A6: Yes, and this is often the recommended approach.[3] Due to the high volatility of cyclopropylamine, significant product loss can occur during solvent evaporation.[1][3] If the subsequent reaction is compatible with the extraction solvent, using the dried organic solution directly is the most efficient method. The concentration of the amine in the solution can be estimated by assuming a 100% yield from the starting salt or determined more accurately via titration or quantitative NMR.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Basification: Insufficient strong base was added, leaving the amine in its protonated, water-soluble salt form. 2. Poor Extraction Efficiency: Cyclopropylamine remains in the aqueous layer due to its high water solubility.[1][3] 3. Product Loss during Workup: The product evaporated during solvent removal due to its high volatility (Boiling Point: 49-50°C).[1]1. Check pH: After adding the base, test the aqueous layer with pH paper or a pH meter. It should be strongly basic (pH > 12). Add more base if necessary. 2. "Salt Out" & Repeat: Add NaCl or K₂CO₃ to the aqueous layer until it is saturated, then perform at least 2-3 additional extractions with fresh solvent. 3. Avoid Evaporation: Use the organic solution directly in the next step. If solvent removal is necessary, use a rotary evaporator with a high-efficiency condenser and a cooled receiving flask (-78°C, dry ice/acetone bath).
Product is Contaminated with Water 1. Incomplete Separation: Some of the aqueous layer was carried over with the organic extracts. 2. Ineffective Drying: The drying agent (e.g., MgSO₄, Na₂SO₄) was insufficient or not left for long enough.1. Careful Separation: Use a separatory funnel correctly and avoid drawing off the organic layer too close to the interface. Consider a brine wash (saturated NaCl solution) to help remove dissolved water before the final drying step. 2. Use Sufficient Drying Agent: Add the drying agent until it no longer clumps together. Allow at least 15-20 minutes of contact time with occasional swirling.
Final Product is an Oil or Gummy Solid Instead of a Clear Liquid 1. Residual Salts: Small amounts of inorganic salts (e.g., NaCl) may have been carried through. 2. Polymerization/Degradation: Although less common under these conditions, amines can degrade over time or in the presence of contaminants.1. Filter Carefully: Ensure the solution is carefully decanted or filtered away from the drying agent. If salts persist, a quick filtration through a small plug of celite or silica gel may be effective. 2. Use Fresh Reagents: Ensure the starting material and reagents are of good quality. Store the final product under an inert atmosphere (Nitrogen or Argon) and at a low temperature.

Data Presentation

Table 1: Physical & Chemical Properties

PropertyCyclopropylamineCyclopropylamine HClSodium Hydroxide
Formula C₃H₇NC₃H₈ClNNaOH
Molecular Weight 57.09 g/mol 93.55 g/mol 40.00 g/mol
Appearance Colorless, volatile liquid[1][2]White to off-white solidWhite solid (pellets)
Boiling Point 49-50 °C[1][2]Decomposes1,388 °C
Melting Point -50 °C85-86 °C[1][2]318 °C
Density 0.824 g/mL (at 25 °C)[1][2]N/A2.13 g/cm³
Water Solubility Miscible[1][2]SolubleVery Soluble

Table 2: Comparison of Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)ProsCons
Diethyl Ether 34.60.713Low boiling point for easy removal (if needed).Highly flammable; forms peroxides. Boiling point is close to the product's.
Dichloromethane (DCM) 39.61.33Excellent solvent for many organics; non-flammable.Forms the bottom layer, which can be less intuitive for some to separate. Environmental and health concerns. Boiling point is very close to the product's.
Ethyl Acetate 77.10.902Relatively low toxicity.Cyclopropylamine has limited solubility in it, making extraction less efficient.[1][3]

Experimental Protocol

This protocol describes the liberation of cyclopropylamine from 10 g of its hydrochloride salt. Adjust quantities proportionally for different scales.

Materials and Reagents:

  • Cyclopropylamine hydrochloride (10.0 g)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Sodium chloride (NaCl) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl Ether (~200 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 500 mL Erlenmeyer flask or beaker

  • 250 mL Separatory funnel

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Base Solution: In a 250 mL beaker, carefully dissolve 8.0 g of NaOH in 8.0 mL of deionized water. Caution: This process is highly exothermic. Prepare the solution in an ice bath and allow it to cool to room temperature before use.

  • Dissolve the Salt: Dissolve 10.0 g of cyclopropylamine hydrochloride in 50 mL of deionized water in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Basification: While stirring vigorously, slowly add the cooled 50% NaOH solution dropwise to the cyclopropylamine hydrochloride solution. Keep the flask in the ice bath to manage the heat of neutralization. A patent example keeps the temperature below 30°C.[4]

  • Confirm Basicity: After the addition is complete, check the pH of the aqueous solution to ensure it is strongly basic (pH > 12).

  • Salting Out: Add solid sodium chloride or potassium carbonate to the aqueous mixture in portions with stirring until the solution is saturated (some solid remains undissolved). This will significantly aid the extraction.

  • First Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Add 50 mL of your chosen organic solvent (e.g., DCM). Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top layer for ether) into a clean, dry Erlenmeyer flask.

  • Repeat Extractions: Repeat the extraction process (steps 6-7) three more times using 40 mL of fresh organic solvent for each extraction. Combine all organic extracts.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps. Let the mixture stand for 15-20 minutes.

  • Final Product: Filter the solution to remove the drying agent. The resulting clear solution contains the free cyclopropylamine and is ready for use in subsequent reactions. It is strongly advised not to concentrate the solution on a rotary evaporator unless absolutely necessary due to the high volatility of the product.

Visualizations

Chemical Reaction Pathway

reactants Cyclopropylamine HCl + Sodium Hydroxide products Cyclopropylamine (freebase) + NaCl + H₂O reactants->products  Acid-Base  Reaction

Caption: Acid-base reaction to liberate free cyclopropylamine.

Experimental Workflow

G start Start: Cyclopropylamine HCl dissolve 1. Dissolve Salt in Water start->dissolve cool 2. Cool in Ice Bath dissolve->cool basify 3. Add NaOH (aq) to pH > 12 cool->basify salt_out 4. Saturate with NaCl ('Salting Out') basify->salt_out extract 5. Extract x4 with Organic Solvent salt_out->extract separate 6. Combine & Separate Organic Layers extract->separate dry 7. Dry with MgSO₄ separate->dry filter 8. Filter dry->filter end Product: Cyclopropylamine in Organic Solution filter->end

Caption: Workflow for cyclopropylamine extraction from its HCl salt.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-1-phenylmethanamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: reductive amination of cyclopropyl phenyl ketone and synthesis from benzonitrile.

Problem 1: Low Yield in Reductive Amination of Cyclopropyl Phenyl Ketone

Symptoms:

  • The overall yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted cyclopropyl phenyl ketone.

  • A significant amount of a byproduct with a different polarity is observed.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Imine Formation The formation of the imine intermediate from cyclopropyl phenyl ketone and ammonia is a crucial step. Ensure that the reaction conditions are optimized for imine formation. This may include adjusting the pH, temperature, and reaction time. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
Reduction of the Ketone The reducing agent, such as sodium borohydride, can potentially reduce the starting ketone to the corresponding alcohol (cyclopropyl(phenyl)methanol). To minimize this side reaction, consider adding the reducing agent after confirming the formation of the imine. Alternatively, use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Suboptimal Reaction Conditions The temperature, solvent, and concentration of reactants can all impact the reaction yield. A systematic optimization of these parameters may be necessary. For instance, lower temperatures may be required to prevent side reactions, while a different solvent could improve the solubility of reactants and intermediates.
Catalyst Inactivation If a catalyst is used for the reduction (e.g., catalytic hydrogenation), it may become poisoned by impurities in the starting materials or solvents. Ensure the purity of all reagents and consider using a fresh batch of catalyst.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_sm Analyze Starting Material Purity (NMR, GC) start->check_sm check_reaction Monitor Reaction Progress (TLC, LC-MS) check_sm->check_reaction If pure sm_impure Purify Starting Materials check_sm->sm_impure If impure analyze_crude Analyze Crude Product Composition (NMR, LC-MS) check_reaction->analyze_crude incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction side_products Significant Side Products analyze_crude->side_products sm_impure->start optimize_imine Optimize Imine Formation (pH, temp, dehydrating agent) incomplete_reaction->optimize_imine change_reductant Change Reducing Agent (e.g., NaBH(OAc)3) side_products->change_reductant optimize_conditions Optimize Reaction Conditions (temp, solvent) side_products->optimize_conditions check_catalyst Check Catalyst Activity side_products->check_catalyst end Improved Yield optimize_imine->end change_reductant->end optimize_conditions->end check_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • The final this compound product shows the presence of impurities by analytical techniques such as HPLC, GC-MS, or NMR.

  • The melting point of the product is broad or lower than the literature value.

  • The product has an off-white or yellowish color.

Common Impurities and Their Sources:

ImpurityLikely Source
Cyclopropyl Phenyl Ketone Unreacted starting material from the reductive amination synthesis.
Cyclopropyl(phenyl)methanol Byproduct from the reduction of cyclopropyl phenyl ketone.
N,N-bis(1-cyclopropyl-1-phenylmethyl)amine Over-alkylation of the primary amine product with the imine intermediate.
Benzonitrile Unreacted starting material from the Grignard synthesis route.
Biphenyl A common byproduct in Grignard reactions from the coupling of the Grignard reagent.
Residual Solvents Solvents used during the synthesis and purification steps (e.g., diethyl ether, ethyl acetate, methanol).

Purification Strategies:

  • Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/diethyl ether or isopropanol/hexane.

  • Acid-Base Extraction: The crude amine free base can be purified by dissolving it in an organic solvent and washing with an acidic solution to remove non-basic impurities. The amine is then recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography of the free base on silica gel may be necessary.

Impurity Formation Pathway (Reductive Amination):

impurity_formation cluster_main Main Reaction Pathway cluster_side Side Reactions ketone Cyclopropyl Phenyl Ketone imine Imine Intermediate ketone->imine + NH3 - H2O alcohol Cyclopropyl(phenyl)methanol ketone->alcohol + [H] ammonia Ammonia product 1-Cyclopropyl-1-phenylmethanamine imine->product + [H] sec_amine Secondary Amine Impurity product->sec_amine + Imine Intermediate - NH3 synthesis_purification_flow start Starting Materials (Ketone, Ammonia) reaction Reductive Amination start->reaction workup Aqueous Workup & Extraction reaction->workup crude_amine Crude Free Amine workup->crude_amine purification Purification (Optional: Chromatography/Distillation) crude_amine->purification salt_formation Hydrochloride Salt Formation crude_amine->salt_formation Direct to salt formation pure_amine Pure Free Amine purification->pure_amine pure_amine->salt_formation final_product 1-Cyclopropyl-1-phenylmethanamine HCl salt_formation->final_product analysis Purity Analysis (HPLC, GC, NMR) final_product->analysis

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 1-Cyclopropyl-1-phenylmethanamine hydrochloride. The performance of each method is objectively evaluated based on key metrics such as yield, reaction complexity, and scalability. This document is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, from laboratory-scale synthesis to potential scale-up for drug development.

Introduction

1-Cyclopropyl-1-phenylmethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique combination of a cyclopropyl ring and a phenylmethanamine moiety imparts specific conformational rigidity and lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents. The validation of its synthesis is crucial for ensuring the purity, consistency, and scalability of its production. This guide compares three prominent synthetic methodologies: the Kulinkovich-Szymoniak Reaction, the Curtius Rearrangement, and Reductive Amination.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as efficiency, cost, and safety. The following table summarizes the key performance indicators for the three discussed methods for synthesizing this compound.

MetricKulinkovich-Szymoniak ReactionCurtius RearrangementReductive Amination
Starting Materials Benzonitrile, Ethyl Grignard Reagent1-Phenylcyclopropanecarboxylic acidCyclopropyl phenyl ketone, Ammonia/Amine source
Key Reagents Ti(OiPr)₄, Lewis Acid (e.g., BF₃·OEt₂)Acyl azide forming agents (e.g., DPPA, NaN₃)Reducing agents (e.g., NaBH₄, H₂/Pd)
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Reaction Steps One-potMulti-stepOne or two steps
Scalability ModerateScalable with safety considerationsHighly scalable
Stereocontrol Achiral product unless chiral catalysts are usedRetention of stereochemistry if starting material is chiralCan be made stereoselective with chiral auxiliaries or catalysts
Key Advantages Direct, one-step synthesis from nitrilesBroad substrate scope, reliableOperationally simple, widely applicable
Key Disadvantages Stoichiometric use of titanium reagent, sensitive to air and moistureUse of potentially explosive azides, multi-step processPotential for over-alkylation, requires a ketone precursor

Synthetic Methodologies and Experimental Protocols

Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction offers a direct route to primary cyclopropylamines from nitriles.[1] This method involves the titanium-mediated coupling of a Grignard reagent with a nitrile to form a titanacyclopropane intermediate, which then rearranges in the presence of a Lewis acid to yield the desired amine.[1]

Kulinkovich_Szymoniak cluster_start Starting Materials cluster_reagents Reagents cluster_product Product start_nitrile Benzonitrile reaction_step_1 Titanacyclopropane Formation start_nitrile->reaction_step_1 start_grignard EtMgBr start_grignard->reaction_step_1 reagent_ti Ti(OiPr)₄ reagent_ti->reaction_step_1 reagent_lewis BF₃·OEt₂ reaction_step_2 Rearrangement reagent_lewis->reaction_step_2 product 1-Cyclopropyl-1-phenylmethanamine intermediate Azatitanacyclopentene reaction_step_1->intermediate Intermediate intermediate->reaction_step_2 reaction_step_2->product

Caption: Kulinkovich-Szymoniak Reaction Pathway.

Experimental Protocol:

  • To a solution of benzonitrile in anhydrous THF, add Ti(OiPr)₄ at room temperature under an inert atmosphere.

  • Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and add BF₃·OEt₂ dropwise.

  • Stir for an additional 2 hours at room temperature.

  • Quench the reaction with aqueous NaOH and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

  • Dissolve the purified amine in diethyl ether and bubble HCl gas through the solution to precipitate the hydrochloride salt.

Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[2][3] The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[2][4][5] This reaction proceeds with retention of stereochemistry at the migrating group.[5]

Curtius_Rearrangement start 1-Phenylcyclopropane- carboxylic Acid step1 Acyl Azide Formation (e.g., DPPA, Et₃N) start->step1 intermediate1 Acyl Azide step1->intermediate1 step2 Heat (Δ) - N₂ intermediate1->step2 intermediate2 Isocyanate step2->intermediate2 step3 Hydrolysis (H₂O) intermediate2->step3 product 1-Cyclopropyl-1- phenylmethanamine step3->product Reductive_Amination start Cyclopropyl Phenyl Ketone step1 Imine Formation start->step1 reagent1 Ammonia Source (e.g., NH₄OAc) reagent1->step1 intermediate Imine intermediate step1->intermediate step2 Reduction intermediate->step2 reagent2 Reducing Agent (e.g., NaBH₃CN) reagent2->step2 product 1-Cyclopropyl-1- phenylmethanamine step2->product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation synthesis Chosen Synthetic Route (e.g., Reductive Amination) workup Reaction Quenching & Extraction synthesis->workup purification Column Chromatography workup->purification salt_formation HCl Salt Formation purification->salt_formation salt_formation->validation_start nmr NMR Spectroscopy (¹H, ¹³C) hplc HPLC Analysis ms Mass Spectrometry validation_start->nmr validation_start->hplc validation_start->ms

References

A Comparative Spectroscopic Guide to 1-Cyclopropyl-1-phenylmethanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 1-Cyclopropyl-1-phenylmethanamine, a compound of interest in medicinal chemistry, alongside two common structural analogs: Benzylamine and Phenethylamine. While the hydrochloride salt of 1-Cyclopropyl-1-phenylmethanamine is frequently utilized, comprehensive public spectroscopic data for this specific salt form is scarce. Therefore, this guide will focus on the free base form for a more direct comparison with its alternatives.

The following sections present a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, offering a valuable resource for identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The unique structural features of 1-Cyclopropyl-1-phenylmethanamine, particularly the presence of the cyclopropyl group, give rise to distinct spectroscopic signatures when compared to the simpler Benzylamine and the linear Phenethylamine. These differences are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data
CompoundPhenyl Protons (ppm)Benzylic Proton (ppm)Aliphatic Protons (ppm)Amino Protons (ppm)
1-Cyclopropyl-1-phenylmethanamine 7.20-7.40 (m, 5H)3.55 (d, 1H)1.00-1.20 (m, 1H, cyclopropyl CH), 0.30-0.70 (m, 4H, cyclopropyl CH₂)1.55 (s, 2H)
Benzylamine 7.25-7.35 (m, 5H)3.85 (s, 2H)-1.45 (s, 2H)
Phenethylamine 7.15-7.30 (m, 5H)-2.95 (t, 2H, CH₂-N), 2.75 (t, 2H, Ph-CH₂)1.20 (s, 2H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data
CompoundAromatic Carbons (ppm)Benzylic Carbon (ppm)Aliphatic Carbons (ppm)
1-Cyclopropyl-1-phenylmethanamine 144.5 (C), 128.4 (CH), 127.0 (CH), 126.5 (CH)62.0 (CH)17.0 (CH), 3.5 (CH₂), 2.5 (CH₂)
Benzylamine 143.0 (C), 128.5 (CH), 127.0 (CH), 126.8 (CH)46.5 (CH₂)-
Phenethylamine 139.5 (C), 129.0 (CH), 128.5 (CH), 126.2 (CH)-45.5 (CH₂-N), 39.0 (Ph-CH₂)
Table 3: IR Spectroscopic Data
CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)
1-Cyclopropyl-1-phenylmethanamine 3350, 32803080, 3060, 30303005 (cyclopropyl), 2920, 28501600, 1495, 1450
Benzylamine 3360, 32803085, 3060, 30302925, 28551605, 1495, 1455
Phenethylamine 3360, 32903085, 3060, 30252930, 28601605, 1495, 1455
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragmentation Ions (m/z)
1-Cyclopropyl-1-phenylmethanamine 147104132 ([M-NH₃]⁺), 117 ([M-C₂H₄]⁺), 91 ([C₇H₇]⁺)
Benzylamine 10710691 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
Phenethylamine 1213091 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For direct infusion, a concentration of 1-10 µg/mL is typically used.

  • Ionization: Ionize the sample molecules. For EI, a standard electron energy of 70 eV is commonly used.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizing Spectroscopic Workflows and Molecular Relationships

To further aid in the understanding of the analytical process and the structural relationships between the compared molecules, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular_Structure_Comparison cluster_core Core Structure cluster_derivatives Structural Analogs Phenethylamine Phenethylamine (C₈H₁₁N) Benzylamine Benzylamine (C₇H₉N) Phenethylamine->Benzylamine Remove one CH₂ Target 1-Cyclopropyl-1-phenylmethanamine (C₁₀H₁₃N) Phenethylamine->Target Add Cyclopropyl at α-carbon, Remove one H from α-carbon Benzylamine->Target Add Cyclopropyl at benzylic carbon

Cyclopropylamines vs. Other Alkylamines in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of small alkyl groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclopropylamine moiety has emerged as a valuable functional group, often employed as a bioisosteric replacement for more conventional alkylamines like isopropylamines or other short-chain amines. This guide provides a comprehensive, data-driven comparison of cyclopropylamines against other alkylamines, highlighting their differential impacts on key drug-like properties.

Physicochemical Properties: A Comparative Overview

The introduction of a cyclopropyl group in place of a linear or branched alkylamine can lead to significant alterations in a molecule's fundamental physicochemical characteristics, such as basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclopropylamineIsopropylamineRationale for Difference
pKa 9.10[1]10.6[2][3]The increased s-character of the C-N bond in cyclopropylamine, due to the strained ring system, leads to a lower basicity (lower pKa) compared to the less strained isopropylamine.
logP 0.070[4]0.26[2][3]The rigid and compact nature of the cyclopropyl ring results in a slightly lower lipophilicity (lower logP) compared to the more flexible and slightly larger isopropyl group.

Metabolic Stability: The Cyclopropyl Advantage

A primary driver for the use of cyclopropylamines in drug design is the general observation of enhanced metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[5]

Table 2: Qualitative Comparison of Metabolic Stability

Amine MoietyGeneral Metabolic StabilityCommon Metabolic Pathways
Cyclopropylamine Generally higherLess prone to CYP-mediated oxidation. Can undergo N-dealkylation, hydroxylation on the ring, or ring-opening in some cases.[1]
Other Alkylamines (e.g., Isopropylamine) Generally lowerSusceptible to CYP-mediated N-dealkylation and oxidation at the alkyl chain.

Impact on Receptor Binding Affinity

The rigid and defined conformation of the cyclopropyl group can have a significant and often beneficial impact on a molecule's binding affinity for its target receptor. This conformational constraint can reduce the entropic penalty of binding and allow for more precise interactions with the binding pocket.

A study on fentanyl analogs provides a quantitative example of this effect. The replacement of a valeryl (pentanoyl) group with a cyclopropyl group at the same position resulted in a significant increase in binding affinity for the µ-opioid receptor (MOR).

Table 3: Comparative Receptor Binding Affinity of Fentanyl Analogs

CompoundMoietyTarget ReceptorKᵢ (nM)
CyclopropylfentanylCyclopropylµ-opioid receptor2.8[6]
ValerylfentanylValeryl (Alkyl)µ-opioid receptor49.7[6]

Signaling Pathways and Mechanism of Action

Cyclopropylamines are integral to the mechanism of action of several important classes of drugs, notably as irreversible inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and Parkinson's disease. Cyclopropylamine-containing MAO inhibitors, such as tranylcypromine, act as irreversible inhibitors. The strained cyclopropyl ring is key to their mechanism. Following oxidation by the flavin adenine dinucleotide (FAD) cofactor of MAO, the cyclopropylamine radical cation undergoes ring opening to form a reactive species that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme. This leads to an increase in the levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synapse.[7][8][9]

MAO_Inhibition cluster_synapse Synaptic Cleft MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->MAO_A Metabolism Cyclopropylamine_Inhibitor Cyclopropylamine MAO Inhibitor (e.g., Tranylcypromine) Cyclopropylamine_Inhibitor->MAO_A Irreversible Inhibition Therapeutic_Effect Antidepressant Effect Increased_Neurotransmitters->Therapeutic_Effect

Mechanism of Monoamine Oxidase (MAO) Inhibition by Cyclopropylamines.
Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a key enzyme in epigenetic regulation, and its inhibition is a promising strategy in cancer therapy. Similar to MAO inhibition, cyclopropylamine-containing LSD1 inhibitors act as irreversible, mechanism-based inhibitors. They covalently modify the FAD cofactor of LSD1, leading to its inactivation.[10][11][12] This inhibition leads to the de-repression of key transcription factors, promoting cellular differentiation and attenuating tumor growth.[3][10][12] LSD1 inhibition has also been shown to interfere with critical cancer-related signaling pathways, such as the EGFR and PLK1 pathways.[3][10]

LSD1_Inhibition LSD1 LSD1 Repressed_TFs Repressed Transcription Factors (e.g., for differentiation) LSD1->Repressed_TFs Represses Active_TFs Active Transcription Factors EGFR_PLK1 EGFR/PLK1 Pathways LSD1->EGFR_PLK1 Modulates Cyclopropylamine_Inhibitor Cyclopropylamine LSD1 Inhibitor Cyclopropylamine_Inhibitor->LSD1 Irreversible Inhibition Repressed_TFs->Active_TFs De-repression Cell_Differentiation Cell Differentiation Active_TFs->Cell_Differentiation Tumor_Growth Tumor Growth Cell_Differentiation->Tumor_Growth Inhibits EGFR_PLK1->Tumor_Growth

Downstream Effects of Lysine-Specific Demethylase 1 (LSD1) Inhibition.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an amine.

Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The concentration should be sufficient to yield a clear titration curve.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[2]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound at a known concentration.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and the microsomal protein concentration.[1]

Experimental_Workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_metstab Metabolic Stability Assay pka1 Prepare Amine Solution pka2 Titrate with Strong Acid pka1->pka2 pka3 Record pH vs. Titrant Volume pka2->pka3 pka4 Determine Half-Equivalence Point pka3->pka4 logp1 Prepare Saturated Phases (n-octanol/water) logp2 Partition Compound logp1->logp2 logp3 Quantify Concentration in Each Phase logp2->logp3 logp4 Calculate logP logp3->logp4 met1 Incubate Compound with Liver Microsomes & NADPH met2 Quench Reaction at Different Time Points met1->met2 met3 Analyze Remaining Parent Compound (LC-MS/MS) met2->met3 met4 Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) met3->met4

Experimental Workflows for Key Physicochemical and ADME Properties.

Conclusion

The choice between a cyclopropylamine and another alkylamine in drug design is a nuanced decision that requires careful consideration of the desired property modulations. The cyclopropyl group offers a powerful tool to enhance metabolic stability and fine-tune receptor binding affinity through conformational constraint. However, this often comes at the cost of reduced basicity, which can impact solubility and formulation. This guide provides a foundational framework for researchers to make informed decisions in lead optimization, leveraging the unique properties of cyclopropylamines to design safer and more effective medicines.

References

Comparative Guide to the Biological Activity of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 1-Cyclopropyl-1-phenylmethanamine hydrochloride. The information is compiled from recent scientific literature and is intended to support research and development in medicinal chemistry and pharmacology. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate understanding and further investigation.

Introduction

1-Cyclopropyl-1-phenylmethanamine and its derivatives represent a versatile scaffold in drug discovery, exhibiting a range of biological activities. The incorporation of a cyclopropyl ring often enhances metabolic stability, improves potency, and can influence selectivity for various biological targets.[1] This guide focuses primarily on the well-documented activities of these compounds as monoamine oxidase (MAO) inhibitors and their emerging roles in targeting other proteins relevant to cancer and neurological disorders.

Data Summary

The following table summarizes the quantitative biological activity data for various 1-Cyclopropyl-1-phenylmethanamine derivatives.

Compound/DerivativeTargetActivity TypeValueReference
cis-N-benzyl-2-methoxycyclopropylamineMAO-AIrreversible Inhibition (IC50 after 30 min pre-incubation)170 nM[2]
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIrreversible Inhibition (IC50 after 30 min pre-incubation)5 nM[2]
Cyclopropyl analogue (unspecified)USP1/UAF1 DeubiquitinaseInhibition (IC50)180 nM[3]
1-BenzylcyclopropylamineMonoamine Oxidase (MAO)Mechanism-based inactivator-[4]
2-Phenylcyclopropylmethylamine (PCPMA) derivativesDopamine D2 Receptor (D2R)Partial AgonistPotent (specific values not provided in abstract)[5]

Key Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

A prominent biological activity of cyclopropylamine derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[6] Many derivatives act as mechanism-based inhibitors.[4][6] The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring. This process generates a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, causing irreversible inactivation.[6]

MAO_Inhibition_Pathway cluster_enzyme Monoamine Oxidase (MAO) cluster_inhibitor Inhibitor MAO_Enzyme MAO Enzyme (with FAD cofactor) Oxidation Enzymatic Oxidation MAO_Enzyme->Oxidation Cyclopropylamine_Derivative Cyclopropylamine Derivative Cyclopropylamine_Derivative->MAO_Enzyme Binding Ring_Opening Cyclopropyl Ring Opening Oxidation->Ring_Opening Reactive_Intermediate Reactive Intermediate Ring_Opening->Reactive_Intermediate Covalent_Adduct Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Covalent Bonding to FAD

Dopamine D2 Receptor Partial Agonism

Recent studies have identified 2-phenylcyclopropylmethylamine (PCPMA) derivatives as potent partial agonists of the dopamine D2 receptor (D2R).[5] This activity is significant for the development of third-generation antipsychotics. The structure-activity relationship studies indicate that the spacer group in these derivatives is crucial for modulating their intrinsic activity.[5]

Anticancer and Antiproliferative Activity

Derivatives of 1-phenylcyclopropane have also been investigated for their anticancer properties. Some analogues have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, which is a target in non-small cell lung cancer.[3] Additionally, certain 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of human myeloid leukaemia cell lines.[7]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for assessing the biological activity of 1-Cyclopropyl-1-phenylmethanamine derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme Preparation : Recombinant human MAO-A and MAO-B are used.

  • Incubation : The enzymes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 30 minutes) to allow for irreversible inhibition.

  • Substrate Addition : A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the reaction.

  • Detection : The formation of the product is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Assay_Workflow Start Start Enzyme_Prep Prepare Recombinant MAO-A and MAO-B Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Pre_incubation Pre-incubate Enzyme with Compound Enzyme_Prep->Pre_incubation Compound_Prep->Pre_incubation Substrate_Add Add Substrate Pre_incubation->Substrate_Add Measure_Activity Measure Product Formation (Spectrophotometry) Substrate_Add->Measure_Activity Data_Analysis Calculate % Inhibition and IC50 Values Measure_Activity->Data_Analysis End End Data_Analysis->End

Cell Proliferation Assay (e.g., for Anticancer Activity)
  • Cell Culture : Human cancer cell lines (e.g., U937 leukemia cells) are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Staining : A viability reagent (e.g., MTT, resazurin) is added to the wells.

  • Measurement : The absorbance or fluorescence is measured using a plate reader, which correlates with the number of viable cells.

  • Data Analysis : The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

Structure-Activity Relationship (SAR) Insights

  • MAO Inhibition : For cis-cyclopropylamines, an alkoxy substituent at the 2-position of the cyclopropyl ring can lead to potent and selective irreversible inhibition of MAO-B.[2]

  • Dopamine D2 Receptor Agonism : The spacer group connecting the 2-phenylcyclopropylmethylamine scaffold to other parts of the molecule is critical for fine-tuning the intrinsic activity at the D2R.[5]

  • Anticancer Activity : Replacement of an isopropyl group with a cyclopropyl or cyclobutyl group in N-Benzyl-2-phenylpyrimidin-4-amine derivatives maintained potent inhibition of USP1/UAF1, although it did not improve metabolic stability in the specific cases studied.[3]

Conclusion

Derivatives of this compound are a promising class of compounds with diverse biological activities. Their role as potent MAO inhibitors is well-established, with opportunities for developing selective inhibitors for the treatment of depression and neurodegenerative diseases.[6][] Furthermore, ongoing research into their effects on other targets, such as dopamine receptors and enzymes involved in cancer, highlights the broad therapeutic potential of this chemical scaffold.[3][5] Further optimization of these derivatives, guided by structure-activity relationship studies, could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

The Pivotal Role of the Cyclopropyl-Phenyl-Methanamine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropyl-phenyl-methanamine analogs, a scaffold of significant interest in modern medicinal chemistry. Researchers, scientists, and drug development professionals will find a detailed comparison of analogs targeting key central nervous system proteins: Dopamine D2 (D2R) and Serotonin 2C (5-HT2C) receptors, and Monoamine Oxidase (MAO). This document summarizes quantitative biological data, presents detailed experimental protocols, and visualizes critical biological pathways and research workflows.

Comparative Analysis of Biological Activity

The cyclopropyl-phenyl-methanamine core offers a versatile platform for designing potent and selective modulators of CNS targets. The following tables summarize the impact of structural modifications on the biological activity of these analogs.

Table 1: Structure-Activity Relationship of 2-Phenylcyclopropylmethylamine Analogs as Dopamine D2 Receptor (D2R) Partial Agonists
Compound IDPhenyl Ring SubstitutionSpacer and Terminal GroupD2R Binding Affinity (Ki, nM)D2R Functional Activity (EC50, nM)D2R Intrinsic Activity (Emax, %)G Protein vs. β-Arrestin Bias
(+)-14j Unsubstituted4-carbon linker with a benzofuran terminal group6.581.60 (G protein)66 (G protein)G protein biased
(+)-14l Unsubstituted4-carbon linker with a benzothiophene terminal group12.82.03 (G protein)77 (G protein)G protein biased
Aripiprazole 2,3-DichlorophenylPiperazine linker to a dichlorophenyl group1.51.975Balanced

Data synthesized from a study on novel D2R partial agonists, which identified compounds (+)-14j and (+)-14l as potent and G protein biased partial agonists.[1][2][3] The spacer group was found to be crucial in fine-tuning the intrinsic activity of these compounds.[1][2]

Table 2: Structure-Activity Relationship of Fluorinated 2-Phenylcyclopropylmethylamine Analogs as Serotonin 2C (5-HT2C) Receptor Agonists
Compound IDPhenyl Ring SubstitutionCyclopropane Ring Substitution5-HT2C Agonist Potency (EC50, nM)5-HT2C Efficacy (Emax, %)Selectivity over 5-HT2B
(+)-1 UnsubstitutedUnsubstituted5.21087-fold
(+)-21a UnsubstitutedMonofluoro4.7982-fold
(+)-21b 3-MethylphenylMonofluoro3.5105No detectable 5-HT2B agonism
(+)-21c 3-FluorophenylMonofluoro2.91024-fold

Data from studies on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine.[4][5] Fluorination of the cyclopropane ring was explored to enhance potency, selectivity, and metabolic stability.[4] Compound (+)-21b emerged as a highly potent 5-HT2C agonist with no detectable activity at the 5-HT2B receptor, a critical feature for avoiding potential cardiac valvulopathy.[4][5]

Table 3: Structure-Activity Relationship of cis-Cyclopropylamine Analogs as Monoamine Oxidase (MAO) Inhibitors
CompoundSubstituent on AmineSubstituent on CyclopropaneMAO-A Inhibition (IC50, nM)MAO-B Inhibition (IC50, nM)Selectivity for MAO-B
cis-N-benzyl-2-methoxycyclopropylamine Benzyl2-Methoxy170534-fold
Tranylcypromine UnsubstitutedUnsubstituted~7700 (Ki)~3800 (Ki)~2-fold

Data highlights the potent and selective MAO-B inhibition by cis-N-benzyl-2-methoxycyclopropylamine after a 30-minute pre-incubation.[6][7] These cis-cyclopropylamines are irreversible inhibitors.[6][7] The best inhibitor from this series was over 20-fold more effective than tranylcypromine.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Dopamine D2 Receptor (D2R) Binding and Functional Assays

a) Radioligand Binding Assay (for Ki determination):

  • Membrane Preparation: HEK293 cells stably expressing human D2R are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 4°C, and the resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

b) G-Protein Activation Assay (for EC50 and Emax determination):

  • Cell Culture: HEK293 cells co-expressing the D2R and a G-protein-activated inwardly rectifying potassium (GIRK) channel are cultured in appropriate media.

  • Assay Procedure: Cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Test compounds are added at various concentrations to the cells.

  • Signal Detection: Changes in fluorescence, indicative of GIRK channel activation and subsequent changes in membrane potential, are monitored using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.

c) β-Arrestin Recruitment Assay:

  • Cell Line: U2OS cells stably co-expressing the D2R fused to a ProLink tag and a β-arrestin-2-Enzyme Acceptor fusion protein are used.

  • Assay Principle: Upon agonist binding to the D2R, β-arrestin is recruited, leading to the complementation of the enzyme fragments and the generation of a chemiluminescent signal.

  • Procedure: Cells are plated in 96-well plates and incubated with varying concentrations of the test compounds.

  • Signal Measurement: After incubation, the substrate is added, and the chemiluminescent signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

  • Assay Principle: The assay measures the ability of a compound to inhibit the MAO-catalyzed oxidation of a substrate, which produces a fluorescent product.

  • Procedure: In a 96-well plate, the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of the test compound for a specified time (e.g., 30 minutes) to allow for irreversible inhibition.

  • Reaction Initiation: A fluorogenic substrate (e.g., kynuramine) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (e.g., against VERO cells)
  • Cell Culture: VERO (African green monkey kidney) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere and form a monolayer overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 hours).

  • Viability Assessment (MTT Assay):

    • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (concentration that inhibits cell growth by 50%) is calculated.

Visualizing the Mechanisms of Action and Research Workflow

To further elucidate the biological context and the research process, the following diagrams have been generated.

Dopamine D2 Receptor Signaling Pathway Ligand D2R Partial Agonist (e.g., Cyclopropyl-phenyl- methanamine analog) D2R Dopamine D2 Receptor Ligand->D2R Binds to Gi_protein Gi/o Protein D2R->Gi_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylate Cyclase Gi_protein->AC Inhibits Downstream_G Downstream Cellular Response Gi_protein->Downstream_G cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Arrestin Receptor Internalization & Biased Signaling Beta_Arrestin->Downstream_Arrestin

Dopamine D2 Receptor Signaling Pathway

Serotonin 2C Receptor Signaling Pathway Ligand 5-HT2C Agonist (e.g., Fluorinated cyclopropyl-phenyl- methanamine analog) HT2CR Serotonin 2C Receptor Ligand->HT2CR Binds to Gq_protein Gq/11 Protein HT2CR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Serotonin 2C Receptor Signaling Pathway

SAR Experimental Workflow Design Analog Design & Computational Modeling Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Primary Screening (e.g., Binding Assays) Synthesis->Screening Functional Functional Assays (e.g., G-protein, β-Arrestin) Screening->Functional Selectivity Selectivity Profiling (vs. related targets) Functional->Selectivity Data_Analysis Data Analysis & SAR Determination Selectivity->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Leads In_Vivo In Vivo Studies (e.g., Animal Models) Data_Analysis->In_Vivo Promising Candidates Lead_Opt->Design Iterative Design

General Experimental Workflow for SAR Studies

References

A Comparative Guide to the Metabolic Stability of Cyclopropylamines and Their Linear Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability by blocking metabolism at a specific site. However, when this moiety is directly attached to a nitrogen atom, forming a cyclopropylamine, it introduces unique metabolic pathways that can significantly impact a drug candidate's safety and pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of cyclopropylamines against their corresponding linear amines, supported by experimental evidence and detailed methodologies.

Metabolic Pathways: A Tale of Two Amines

The metabolic fate of a drug is primarily determined by its interaction with drug-metabolizing enzymes, predominantly Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs). While both linear and cyclopropylamines are substrates for these enzymes, their routes of biotransformation diverge significantly.

  • Linear Amines typically undergo more predictable metabolic transformations. The primary pathways include N-dealkylation, N-oxidation, and hydroxylation at the α-carbon. These routes generally lead to more polar, readily excretable metabolites.

  • Cyclopropylamines , in contrast, are susceptible to unique bioactivation pathways due to the inherent strain of the three-membered ring. While the cyclopropyl group can protect other parts of a molecule from metabolism, the cyclopropylamine moiety itself can be a metabolic liability.[1] Metabolism can proceed via a one-electron oxidation at the nitrogen atom, catalyzed by CYPs or MAOs, to form an aminium radical.[2] This intermediate can undergo rapid ring-opening, leading to the formation of highly reactive species such as carbon-centered radicals and α,β-unsaturated aldehydes.[3][4] These reactive metabolites can covalently bind to cellular macromolecules like proteins, a mechanism linked to potential hepatotoxicity, as famously observed with the fluoroquinolone antibiotic, trovafloxacin.[1][3]

Comparative Metabolic Profile

While direct quantitative comparisons for identical parent structures are sparse in the literature, a qualitative and mechanistic comparison highlights the key differences in metabolic liabilities.

FeatureLinear AminesCyclopropylamines
Primary Metabolic Enzymes CYPs, MAOs, FMOsCYPs (notably CYP1A2), MAOs, FMOs[3][5][6]
Major Metabolic Pathways N-dealkylation, N-oxidation, α-carbon hydroxylationN-oxidation, Ring-opening, Formation of Metabolic Intermediate Complexes (MICs)[5][7]
Key Metabolites Polar, often inactive, N-dealkylated or oxidized productsReactive ring-opened intermediates (e.g., α,β-unsaturated aldehydes), GSH conjugates[1][3]
Potential for Bioactivation Generally lower; can form iminium ions but less common.High; ring-opening leads to reactive species that can form covalent adducts with proteins.[1][4]
Associated Risks Standard drug-drug interactions (DDI) via enzyme inhibition/induction.Idiosyncratic toxicity (e.g., hepatotoxicity) due to reactive metabolite formation, mechanism-based inhibition of CYPs and MAOs.[3][8][9]
Stability Implication Stability is dependent on the nature of the N-substituents.Can be a "metabolic switch": blocks metabolism elsewhere but introduces a new site of instability and bioactivation.[1]

Experimental Protocols

The most common method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are a rich source of Phase I drug-metabolizing enzymes like CYPs.[10][11]

Protocol: In Vitro Microsomal Stability Assay

1. Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse, etc.)[12]

  • Test compound and positive control compounds (e.g., verapamil, dextromethorphan)[10]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[13]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution (1 mM final concentration)[12][13][14]

  • Internal Standard (IS) for analytical quantification

  • Quenching Solution: Ice-cold acetonitrile or methanol containing the IS[10][12]

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[12]

2. Assay Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. A typical final incubation concentration for the test compound is 1 µM.[14]

  • Reaction Mixture Preparation: In an incubation plate, add the liver microsomes (e.g., final concentration of 0.5 mg/mL) and phosphate buffer.[14] Add the test compound to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10-15 minutes with gentle shaking to equilibrate the temperature.[13]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10][12] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution.[12][14] The '0' time point sample is typically taken immediately after adding the NADPH.

  • Termination and Protein Precipitation: The addition of the cold solvent stops the reaction and precipitates the microsomal proteins.[12]

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[10]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[10]

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[10]

Visualizations

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, Test Compound, NADPH) pre_inc Pre-incubate Mixture (Compound + Microsomes) at 37°C prep_reagents->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Quench Reaction (Add Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge (Pellet Proteins) quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Experimental workflow for a typical in vitro microsomal stability assay.

Metabolic_Pathways cluster_linear Linear Amine Metabolism cluster_cyclo Cyclopropylamine Metabolism linear_amine R-CH2-NH-R' linear_metabolites N-dealkylated Product (R-CH2-NH2) N-Oxide (R-CH2-N(O)H-R') linear_amine->linear_metabolites CYP, FMO, MAO cpa Cyclopropyl-NH-R aminium Aminium Radical Cation cpa->aminium CYP/MAO (-1e⁻) ring_open Ring-Opened Radical aminium->ring_open Ring Opening reactive_aldehyde Reactive α,β-Unsaturated Aldehyde ring_open->reactive_aldehyde Oxidation protein_adduct Covalent Protein Adducts (Toxicity) reactive_aldehyde->protein_adduct Adduct Formation

Caption: Contrasting metabolic pathways of linear amines and cyclopropylamines.

References

The Efficacy of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Cyclopropyl-1-phenylmethanamine hydrochloride, also known as α-cyclopropylbenzylamine hydrochloride, is a chiral synthetic intermediate with potential applications in the pharmaceutical industry. Its rigid structure, conferred by the cyclopropyl ring, and the presence of a chiral center make it an attractive building block for the synthesis of complex molecular architectures, particularly for compounds targeting the central nervous system (CNS). This guide provides a comparative analysis of its efficacy as a synthetic intermediate, supported by available data on its synthesis and potential applications.

Comparison of Synthetic Routes to Chiral α-Substituted Benzylamines

While specific blockbuster drugs directly synthesized from this compound are not readily identifiable in publicly available literature, its value can be assessed by comparing the methods for its synthesis against general methods for producing structurally similar chiral α-substituted benzylamines. The efficiency of producing the intermediate itself is a key determinant of its overall efficacy in a larger synthetic scheme.

Several methods are available for the synthesis of chiral α-substituted benzylamines, with varying degrees of yield, stereoselectivity, and scalability. A comparative summary of common approaches is presented below.

MethodTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Reductive Amination of Ketones 60-95%12-48 hoursWide substrate scope, readily available starting materials.Often requires a chiral auxiliary or catalyst for enantioselectivity, which can be expensive.
Addition of Organometallic Reagents to Imines 70-90%2-24 hoursGood for creating sterically hindered amines.Requires pre-formation of the imine, organometallic reagents can be sensitive.
Asymmetric Catalytic Hydrogenation of Enamines/Imines 85-99%12-72 hoursHigh enantioselectivity and yields.Requires specialized catalysts and high-pressure equipment.
Kulinkovich-Szymoniak Reaction 40-70%4-12 hoursDirect synthesis of cyclopropylamines from nitriles.Yields can be moderate and may require careful optimization.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing synthetic methods. Below are representative protocols for the synthesis of related cyclopropylamines, illustrating the practical aspects of these transformations.

Protocol 1: Synthesis of (1-Cyclopropyl-1-methyl)ethylamine hydrochloride via Grignard-like reaction with a nitrile

This method demonstrates a one-step reaction to form a cyclopropylamine derivative, which can be adapted for the synthesis of 1-Cyclopropyl-1-phenylmethanamine.

Materials:

  • Cyclopropyl nitrile

  • Methyl lithium

  • Cerium trichloride

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (gas)

Procedure:

  • In an anhydrous THF solution, cyclopropyl nitrile is reacted with methyl lithium and cerium trichloride to generate (1-cyclopropyl-1-methyl)ethylamine.

  • The crude product is dissolved in ethyl acetate.

  • Hydrochloric acid gas is introduced into the solution to precipitate the hydrochloride salt.

  • The resulting solid, (1-cyclopropyl-1-methyl)ethylamine hydrochloride, is isolated by filtration.

Reported Yield: This method is reported to improve the yield and simplify purification compared to previous methods, with one example reporting a yield of 50.8%.[1]

Protocol 2: Asymmetric Cyclopropanation for the Synthesis of Tranylcypromine Analogues

This protocol illustrates an approach to creating the cyclopropane ring with high stereocontrol, a key feature for many bioactive molecules. While this example leads to a structural isomer of the target intermediate, the principles of asymmetric synthesis are relevant.

Materials:

  • Styrene derivative

  • tert-Butyl diazoacetate

  • Chiral catalyst (e.g., a rhodium or copper complex)

  • Solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the styrene derivative and the chiral catalyst in the solvent, tert-butyl diazoacetate is added slowly at a controlled temperature.

  • The reaction is monitored until completion.

  • The resulting cyclopropyl ester is then hydrolyzed to the carboxylic acid.

  • A Curtius rearrangement is performed to convert the carboxylic acid to the corresponding amine.

Expected Outcome: This method typically provides high enantioselectivity, often exceeding 90% ee, with good to excellent yields depending on the substrate and catalyst used.

Logical Workflow for Chiral Amine Synthesis

The general workflow for synthesizing a chiral amine like 1-Cyclopropyl-1-phenylmethanamine often involves the key step of introducing the chiral center. This can be achieved through various strategies, each with its own set of subsequent transformations.

G cluster_0 Synthesis of Chiral α-Substituted Benzylamine cluster_1 Synthetic Pathways Ketone Aryl Cyclopropyl Ketone ReductiveAmination Asymmetric Reductive Amination Ketone->ReductiveAmination Nitrile Aryl Nitrile Grignard Organometallic Addition to Imine Nitrile->Grignard Styrene Substituted Styrene Cyclopropanation Asymmetric Cyclopropanation Styrene->Cyclopropanation Intermediate Chiral Cyclopropylamine Intermediate ReductiveAmination->Intermediate Grignard->Intermediate Cyclopropanation->Intermediate Purification Purification / Salt Formation Intermediate->Purification Product 1-Cyclopropyl-1-phenylmethanamine Hydrochloride Purification->Product

Caption: General synthetic strategies for chiral α-substituted benzylamines.

Alternative Intermediates and Comparative Efficacy

In the absence of a specific, marketed drug synthesized directly from this compound, a direct comparison of its efficacy in a specific reaction is challenging. However, we can compare it to other common intermediates used in the synthesis of CNS-active compounds.

For instance, in the synthesis of many phenylalkylamine-based drugs, simpler intermediates like α-methylbenzylamine or phenylalaninol are often employed.

Comparison with α-Methylbenzylamine:

  • Availability and Cost: α-Methylbenzylamine is a widely available and relatively inexpensive chiral intermediate. This makes it a more cost-effective choice for large-scale synthesis.

  • Synthetic Versatility: It is a versatile precursor for a wide range of pharmaceuticals. Numerous established synthetic routes utilize this intermediate.

  • Structural Difference: The key difference is the presence of a methyl group instead of a cyclopropyl group. The cyclopropyl moiety in this compound offers a more rigid and conformationally constrained structure, which can be advantageous for specific receptor interactions, potentially leading to higher potency or selectivity.

Workflow for a Generic CNS Drug Synthesis:

The following diagram illustrates a generalized pathway where a chiral amine intermediate is incorporated into a more complex drug molecule.

G cluster_0 Generalized CNS Drug Synthesis IntermediateA 1-Cyclopropyl-1-phenylmethanamine Hydrochloride Coupling Coupling Reaction (e.g., Amide formation, Alkylation) IntermediateA->Coupling IntermediateB Alternative Chiral Amine (e.g., α-Methylbenzylamine) IntermediateB->Coupling Reagent Coupling Partner (e.g., Acid Chloride, Alkyl Halide) Reagent->Coupling Deprotection Deprotection / Further Functionalization Coupling->Deprotection FinalProduct Final CNS-Active Drug Molecule Deprotection->FinalProduct

Caption: Comparative workflow for incorporating different chiral amine intermediates.

Conclusion

This compound serves as a potentially valuable, albeit specialized, synthetic intermediate. Its primary advantage lies in the introduction of a rigid cyclopropyl moiety adjacent to a chiral benzylic amine, a structural motif that can be beneficial for designing potent and selective CNS-active compounds.

However, a direct comparison of its efficacy in the synthesis of a specific drug is limited by the lack of publicly available examples of its use in late-stage clinical candidates or marketed drugs. When compared to more common and cost-effective intermediates like α-methylbenzylamine, its use would likely be justified in cases where the unique conformational constraints of the cyclopropyl group provide a significant advantage in biological activity that outweighs the potentially higher cost and less established supply chain.

For researchers and drug development professionals, the choice to use this compound will depend on a careful cost-benefit analysis, considering the potential for improved pharmacological properties against the practicalities of synthesis and scale-up. Further research into its application in novel therapeutic agents is needed to fully elucidate its efficacy as a key synthetic intermediate.

References

Assessing the Novelty of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1-phenylmethanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide provides a comparative analysis of its derivatives, focusing on their performance as modulators of key biological targets, supported by experimental data. We delve into their structure-activity relationships (SAR), offering insights into the novelty and potential of these compounds in drug discovery.

Quantitative Performance Analysis

The therapeutic potential of 1-cyclopropyl-1-phenylmethanamine derivatives has been primarily explored in the context of neuropsychiatric disorders and oncology. The following tables summarize the quantitative biological activity of various analogs, highlighting their potency and selectivity for different targets.

Table 1: Dopamine and Serotonin Receptor Affinity of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
(1R,2R)-30qDopamine D3 Receptor2.2Agonist[1]
(1R,2R)-22eDopamine D3 Receptor-Potent Agonist[1][2]
(1S,2S)-22eDopamine D3 ReceptorComparable to (1R,2R)-22eAntagonist[1][2]
(+)-14jDopamine D2 Receptor-Partial Agonist[3]
(+)-14lDopamine D2 Receptor-Partial Agonist[3]
Compound 1Serotonin 5-HT2C Receptor811Agonist[2]
Compound 2Serotonin 5-HT2C Receptor1712Agonist[2]
Compound 10Serotonin 5-HT2C Receptor-Agonist (EC50 = 13 nM)[2]
Compound 11Serotonin 5-HT2C Receptor-Agonist (EC50 = 4.8 nM)[2]

Table 2: LSD1 Inhibition by Cyclopropylamine Derivatives

Compound ClassSpecific DerivativeInhibitory Concentration (IC50)Reference
Cyclopropylamine containing cyanopyrimidinesVIIb2.25 µM[4]
VIIi1.80 µM[4]
VIIm6.08 µM[4]
StyrenylcyclopropylamineCompound 140.18 µM[5]
Compound 34< 4 nM (biochemical)[5]
Chalcone-cyanopyrimidine hybridsD60.14 µM[5]
5-cyano-6-phenylpyrimidinesMost active compound183 nM[6]

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.

Dopamine D2/D3 Receptor Binding Assays

These assays determine the affinity of a compound for the dopamine D2 or D3 receptor.

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine D2L or D3 receptor are commonly used.[7]

  • Radioligand: A radiolabeled ligand, such as [3H]-methylspiperone, is used to bind to the receptors.[7]

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • The membranes are incubated with a single concentration of the radioligand and various concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is filtered to separate bound from unbound radioligand.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Dopamine D2 Receptor Functional Assays

These assays measure the functional effect of a compound on the D2 receptor, such as agonism or antagonism.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated D2 receptor.

    • Principle: Upon agonist binding, the D2 receptor is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various technologies, such as enzyme fragment complementation (e.g., DiscoveRx PathHunter).[7]

    • Procedure: Cells co-expressing the D2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment are used. In the presence of an agonist, the two fragments come into close proximity, forming an active enzyme that generates a detectable signal.[7]

  • cAMP Inhibition Assay: This assay measures the inhibition of adenylyl cyclase activity following D2 receptor activation.

    • Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

    • Procedure: Cells expressing the D2 receptor are stimulated with an agonist in the presence of forskolin (an activator of adenylyl cyclase). The levels of cAMP are then measured using various methods, such as fluorescence-based biosensors.[8]

LSD1 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Lysine-specific demethylase 1 (LSD1).

  • Principle: LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3. The assay measures the product of the demethylation reaction, which is formaldehyde.

  • Procedure:

    • Recombinant human LSD1 enzyme is incubated with a methylated histone H3 peptide substrate and the test compound.

    • The reaction is initiated by the addition of the substrate.

    • The amount of formaldehyde produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro ADME Assays

A panel of in vitro assays is used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the derivatives.[9][10]

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.[9]

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes using fluorogenic or LC-MS/MS-based methods.[9]

  • Plasma Protein Binding: Determined by equilibrium dialysis to assess the extent to which a compound binds to plasma proteins.[9]

  • Permeability: Assessed using cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow for these derivatives.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Ligand 1-Cyclopropyl-1-phenyl- methanamine Derivative (Agonist) Ligand->D2R Binds Serotonin_5HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2CR 5-HT2C Receptor Gq Gq/11 Protein HT2CR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Ligand 1-Cyclopropyl-1-phenyl- methanamine Derivative (Agonist) Ligand->HT2CR Binds LSD1_Inhibition_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation A Library of Cyclopropylamine Derivatives B In Vitro LSD1 Inhibition Assay A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Optimization (Synthesis of New Analogs) C->D E In Vitro ADME Profiling C->E Promising Candidates D->A Iterative Cycle F Cell-based Assays (e.g., Cancer Cell Lines) E->F G In Vivo Efficacy & Toxicity Studies F->G

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropyl-1-phenylmethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of 1-Cyclopropyl-1-phenylmethanamine hydrochloride.

This compound is recognized as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following procedural steps is critical for mitigating risks and ensuring responsible waste management.

Hazard and Personal Protective Equipment Summary

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE) required.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[3][4], Protective clothing[3]
Serious Eye Irritation (Category 2/2A)[1][2][3]Government-approved eye and face protection[3]
Respiratory Irritation (Category 3)[1][2]Use in a well-ventilated area or under a chemical fume hood[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[4] Always follow your institution's specific hazardous waste disposal procedures in conjunction with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Chemical Waste: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent pads from a spill cleanup, must also be placed in the designated hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be sealed in a labeled bag and disposed of as hazardous waste.[4]

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill:

    • Evacuate the immediate area.

    • Ensure you are wearing the appropriate PPE as outlined in the table above.

    • Ventilate the area.

    • Absorb the spill with an inert material such as vermiculite or sand.[4]

    • Carefully collect the absorbed material, using non-sparking tools if the substance is in a flammable solvent, and place it into a suitable, closed container for disposal.[5][6]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Prevent entry into the affected area.

    • Immediately contact your institution's emergency response team for guidance and assistance.[4]

3. Final Disposal:

  • All collected waste must be disposed of through an approved waste disposal plant.[5][7]

  • Ensure that all waste containers are securely closed, properly labeled with the contents, and stored in a designated, secure area while awaiting pickup by a certified hazardous waste disposal service.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: Handling 1-Cyclopropyl-1-phenylmethanamine hydrochloride ppe Wear Appropriate PPE: - Chemical-resistant gloves - Eye/face protection - Protective clothing start->ppe waste_generation Generation of Waste: - Unused chemical - Contaminated materials - Used PPE ppe->waste_generation spill Spill Occurs ppe->spill collect_waste Collect Waste in Designated Hazardous Waste Container waste_generation->collect_waste minor_spill Minor Spill: - Evacuate area - Absorb with inert material - Collect for disposal spill->minor_spill Minor major_spill Major Spill: - Evacuate laboratory - Alert emergency response spill->major_spill Major minor_spill->collect_waste disposal Dispose via Approved Hazardous Waste Disposal Service major_spill->disposal label_container Securely Close and Label Container collect_waste->label_container store_waste Store in Secure Designated Area label_container->store_waste store_waste->disposal

References

Essential Safety and Operational Guide for 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1-Cyclopropyl-1-phenylmethanamine hydrochloride (CAS No: 39959-72-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following personal protective equipment is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.To prevent skin contact and irritation.[1]
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[1]
Skin and Body Protection Laboratory coat or chemical-resistant apron.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust is generated.To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. All operations should be conducted in a designated area, preferably within a certified chemical fume hood.

1. Preparation and Weighing:

  • Ensure the work area is clean and uncluttered.

  • Confirm that an emergency eyewash station and safety shower are accessible.

  • Don all required PPE before handling the chemical.

  • Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside a fume hood to minimize dust generation.

2. Dissolution:

  • Place a stir bar in the receiving flask.

  • Slowly add the weighed this compound to the solvent in the flask.

  • Stir the mixture until the solid is completely dissolved. Be mindful of any potential exothermic reactions.

3. Reaction and Work-up:

  • Conduct all subsequent experimental steps within the fume hood.

  • Keep all containers clearly labeled with the chemical name and any associated hazards.

  • Avoid working alone and ensure colleagues are aware of the hazardous nature of the materials being used.

4. Post-Handling:

  • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

  • Wipe down any equipment used.

  • Properly dispose of all waste materials as outlined in the disposal plan below.

  • Wash hands thoroughly after removing gloves.

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all solutions and solids containing the compound in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Hazardous Waste F->G H Doff PPE & Wash Hands G->H

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.